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Corilagin

Cat. No.: B10799083
CAS No.: 2088321-44-0
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-XIGLUPEJSA-N
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Description

Corilagin is an ellagitannin with a hexahydroxydiphenoyl group bridging over the 3-O and 6-O of the glucose core. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a non-steroidal anti-inflammatory drug and an antioxidant. It is an ellagitannin and a gallate ester.
This compound has been reported in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
isolated from Geranii herba

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O18 B10799083 Corilagin CAS No. 2088321-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104707
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088321-44-0, 23094-69-1
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corilagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Corilagin: A Comprehensive Technical Guide to Its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, first isolated in 1951 from Caesalpinia coriaria[1][2]. It is a bioactive compound found in a wide array of plants and has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant properties[1][3][4][5][6]. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its presence in various plant tissues, and detailed experimental protocols for its extraction, isolation, and analysis. Additionally, it visualizes key signaling pathways modulated by this compound and typical experimental workflows.

Natural Sources and Plant Distribution

This compound is distributed across numerous plant families, with a notable prevalence in the Euphorbiaceae and Combretaceae families[3][4][5][6]. It is primarily isolated from the aerial parts of plants, including the leaves, stems, flowers, fruits, and seeds[3][6].

Major Plant Families Containing this compound
  • Euphorbiaceae (Spurge Family): This is one of the most significant sources of this compound. Many species within the Phyllanthus genus are particularly rich in this compound, such as Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus emblica[3][4][5][7][8]. Other genera in this family that contain this compound include Acalypha, Alchornea, Jatropha, Macaranga, and Mallotus[3].

  • Combretaceae (Indian Almond Family): Several species of the Terminalia genus, like Terminalia catappa and Terminalia chebula, are known to contain this compound[3][7].

  • Geraniaceae (Geranium Family): Geranium sibiricum is a recognized source of this compound[3][4][5].

  • Sapindaceae (Soapberry Family): this compound has been identified in Dimocarpus longan (Longan), particularly in the pericarp and seeds[3][6][9].

  • Polygonaceae (Buckwheat Family): Polygonum chinense is another plant species known to contain this compound[3][5][7].

  • Saururaceae (Lizard's Tail Family): Saururus chinensis has been reported as a source of this compound[3][5][7].

  • Aceraceae (Maple Family): this compound has been found in species like Acer nikoense[3].

Table 1: Plant Species and Families Containing this compound
Plant FamilyGenusSpeciesCommon Name(s)Reference(s)
EuphorbiaceaePhyllanthusP. niruri, P. urinaria, P. emblica, P. tenellus, P. amarus, P. maderaspatensisGale of the wind, Chanca Piedra, Amla[3][4][5][7][8][10]
AcalyphaA. wilkesiana, A. hispida, A. australisCopperleaf, Chenille plant[3][5][7]
AlchorneaA. glandulosa[2][3]
DimocarpusD. longanLongan[3][6][9]
CombretaceaeTerminaliaT. catappa, T. chebula, T. citrina, T. macropteraIndian almond, Haritaki[3][7]
LumnitzeraL. racemosaWhite-flowered black mangrove[3]
GeraniaceaeGeraniumG. sibiricumSiberian crane's-bill[3][4][5]
PolygonaceaePolygonumP. chinenseChinese knotweed[3][5][7]
SaururaceaeSaururusS. chinensisChinese lizard's tail[3][5][7]
AceraceaeAcerA. nikoenseNikko maple[3]
LythraceaePunicaP. granatumPomegranate[2]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data.

Table 2: this compound Concentration in Various Plant Sources
Plant SpeciesPlant PartConcentrationAnalytical MethodReference(s)
Dimocarpus longanSeed542.15 ± 10.30 µg/gUPLC[9]
Phyllanthus niruriWhole Plant1157.87 µg/gNot Specified[5]
Phyllanthus amarusWhole Plant2.28% (in water-alcohol extract)HPLC[4]
Phyllanthus maderaspatensisWhole Plant0.45% (in hydro-alcoholic extract)HPLC[11]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies reported for isolating this compound from Phyllanthus species[10][11][12].

a. Plant Material Preparation:

  • Collect and authenticate the whole plant material (e.g., Phyllanthus maderaspatensis)[11].

  • Dry the plant material in the shade and then pulverize it into a coarse powder.

b. Extraction:

  • Perform hot extraction of the pulverized plant material using a hydro-alcoholic mixture, such as Methanol:Water (2:1)[11].

  • Concentrate the resulting extract under reduced pressure to obtain a crude extract[11].

c. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to fractionate the extract. This compound is typically enriched in the ethyl acetate fraction[11].

d. Chromatographic Purification:

  • Subject the enriched fraction to repeated column chromatography. A common approach involves using a Diaion HP-20 column followed by a silica gel column[10][11].

  • Elute the column with a gradient of solvents, for instance, starting with water and gradually increasing the percentage of methanol. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • For final purification, utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) on the this compound-rich fractions. An isocratic mobile phase of methanol and water on a C18 column is often effective[10][11].

e. Alternative Green Extraction Method:

  • An alternative method involves using an aqueous ionic liquid (e.g., 0.4 M [BMIm]Br) with ultrasonication for extraction from Phyllanthus tenellus[12].

  • This is followed by removal of the ionic liquid and purification of this compound using macroporous resin D101 and prep-HPLC, with a final purification step of water precipitation to achieve high purity[12].

Quantification of this compound

a. High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Kromasil 100-7-C18)[11].

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • For more sensitive and selective quantification, LC-MS/MS can be employed.

  • The LC conditions are similar to those for HPLC.

  • The mass spectrometer is operated in negative ion mode. This compound typically shows a parent ion [M-H]⁻ at m/z 633[10][11].

  • Characteristic fragment ions, such as m/z 463 and m/z 301, can be used for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode[10][11].

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, such as breast cancer cells, by modulating the Bcl-2 family of proteins and activating caspases[13]. The following diagram illustrates this pathway.

Corilagin_Apoptosis_Pathway This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase3 Caspase-3 activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

General Experimental Workflow for this compound Isolation

The diagram below outlines a typical workflow for the extraction, isolation, and identification of this compound from a plant source.

Corilagin_Isolation_Workflow Start Plant Material Collection & Preparation Extraction Solvent Extraction (e.g., Hydro-alcoholic) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Silica, Diaion HP-20) Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound Analysis Structural Elucidation (NMR, LC-MS/MS) IsolatedCompound->Analysis Quantification Purity & Quantification (HPLC, UPLC) IsolatedCompound->Quantification

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound is a promising phytochemical with a broad spectrum of biological activities. Its widespread distribution in various plant families, particularly Euphorbiaceae and Combretaceae, makes it an accessible target for natural product research. This guide provides a foundational resource for researchers by consolidating information on its natural sources, providing quantitative data, and detailing robust protocols for its extraction and analysis. The visualization of its role in signaling pathways and the clear experimental workflow offer valuable tools for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this versatile compound.

References

Corilagin: A Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth look at the fundamental molecular characteristics of corilagin, a key ellagitannin found in various medicinal plants. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

This compound is a hydrolyzable tannin distinguished by a β-D-glucopyranose core. This central glucose unit is esterified with both galloyl and hexahydroxydiphenoyl (HHDP) groups, contributing to its complex structure and significant biological activities.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental design, dosage calculations, and analytical method development.

PropertyValue
Molecular Formula C₂₇H₂₂O₁₈[1][2]
Molecular Weight 634.45 g/mol [1][2][3]
CAS Number 23094-69-1[3]

Molecular Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

Corilagin_Properties Compound This compound Formula Molecular Formula C₂₇H₂₂O₁₈ Compound->Formula has Weight Molecular Weight 634.45 g/mol Compound->Weight has

Core molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as those utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are widely established.

Mass Spectrometry for Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Interpretation: The molecular weight is calculated from the m/z value of the protonated or deprotonated molecule, confirming the value of 634.45 g/mol .[1][2][3]

NMR Spectroscopy for Structural Elucidation and Formula Confirmation:

¹H and ¹³C NMR are used to confirm the chemical structure, which in turn validates the molecular formula.

  • Sample Preparation: this compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to identify the different protons and carbons in the molecule. This detailed structural information confirms the arrangement of atoms corresponding to the molecular formula C₂₇H₂₂O₁₈.[3]

This guide serves as a foundational resource for professionals engaged in the study of this compound. The provided data and illustrative diagrams are intended to facilitate further research and development efforts.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Euphorbiaceae and Combretaceae families.[1][2] As a polyphenolic compound, it has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[1][3] This technical guide provides a detailed overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Physicochemical Characteristics

This compound presents as a white to off-white or pale-yellow acicular crystalline powder.[1][2][4] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₂O₁₈[1][5][6][7][8][9]
Molecular Weight 634.45 g/mol [5][6][8][9][10]
Melting Point >188°C[11]
Appearance White to off-white powder[4]
Purity ≥98% (typically determined by HPLC)[4][6][8][10]
Solubility Profile

The solubility of this compound is a critical factor for its formulation and delivery in therapeutic applications. It is generally soluble in several organic solvents but has limited solubility in water.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ~25 mg/mL, 100 mg/mL, 125 mg/mL[10][12][13]
Ethanol ~25 mg/mL, 20 mg/mL[4][10]
Dimethylformamide (DMF) ~20 mg/mL[4][10]
Methanol Soluble[1][2]
Acetone Soluble[1][2]
Water Slightly soluble (~1 mg/mL)[4][8]
Phosphate-Buffered Saline (PBS, pH 7.2) ~5 mg/mL[10]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound. Key spectral data are provided below.

Spectroscopic TechniqueDataSource(s)
UV-Vis Spectroscopy λmax: 220, 268 nm[10]
Infrared (IR) Spectroscopy (cm⁻¹) 3400 (O-H), 1732 & 1713 (C=O, ester), 1609 (C=C, aromatic), 1196 (C-O, phenol)[7]
¹H-NMR Spectroscopy δ (ppm): 6.38 (d, J=2 Hz, H-1'''), 5.00 (t, J=11.2 Hz, H-5'''), 4.51 (t, J=8.0 Hz, H-6'''b), 4.09 (dd, J=11.2, 8.5 Hz, H-6'''a)[14]
¹³C-NMR Spectroscopy δ (ppm): 167.7, 166.3, 164.2 (C=O carbons); 109.2, 109.1, 107.3 (phenyl and galloyl carbons)[14]
Mass Spectrometry (MS) [M-H]⁻ at m/z 633; Major fragments at m/z 463 and 301[14]

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures. The following sections provide an overview of the methodologies typically employed.

Isolation and Purification of this compound

A general workflow for the extraction and purification of this compound from a plant source, such as Phyllanthus maderaspatensis, is described below.[14]

Objective: To isolate and purify this compound from plant material for subsequent analysis.

Methodology:

  • Extraction: The dried and powdered whole plant material is subjected to hot extraction with a hydro-alcoholic solvent (e.g., 70% methanol).

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The butanol fraction is typically enriched with this compound.[14]

  • Column Chromatography: The this compound-rich fraction is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20, with a mobile phase gradient of methanol in water.[14]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the enriched fraction from column chromatography is subjected to preparative HPLC using a C18 column and an isocratic mobile phase, such as 25% methanol in water.[14]

  • Compound Verification: The purity and identity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) with literature values.[14]

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant Plant Material (e.g., Phyllanthus) extraction Hot Hydro-Alcoholic Extraction plant->extraction partition Liquid-Liquid Partitioning (EtOAc, n-Butanol) extraction->partition butanol_fraction This compound-Rich Butanol Fraction partition->butanol_fraction column_chrom Column Chromatography (e.g., Diaion HP-20) butanol_fraction->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Spectroscopic Analysis (NMR, MS, HPLC) pure_this compound->analysis

Workflow for the Isolation and Analysis of this compound.
Determination of Solubility

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural confirmation and characterization.

  • UV-Vis Spectroscopy: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-visible range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λmax).[10]

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The IR spectrum is recorded to identify characteristic functional groups based on their vibrational frequencies.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[7][14]

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are determined, which helps to confirm the molecular weight and structural features of the molecule.[14]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways it influences is the Toll-Like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response.[15]

Inhibition of the TLR4 Signaling Pathway

In the context of sepsis or other inflammatory conditions, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-6.[15] this compound has been shown to intervene in this pathway by down-regulating the expression of key signaling molecules, including TLR4 itself, as well as the adaptor proteins MyD88 and TRIF, and the downstream effector TRAF6.[15] This inhibitory action ultimately reduces the production of inflammatory mediators, thereby ameliorating the inflammatory state.[15]

LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Upregulates This compound This compound This compound->TLR4 This compound->MyD88 This compound->TRIF This compound->TRAF6

Inhibitory Effect of this compound on the TLR4 Signaling Pathway.

This technical guide has provided a detailed summary of the physicochemical properties of this compound, including its molecular characteristics, solubility, and spectroscopic data. Furthermore, it has outlined the standard experimental protocols for the isolation and characterization of this compound and visualized its interaction with a key inflammatory signaling pathway. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of this compound as a potential therapeutic agent.

References

Corilagin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin is a polyphenolic ellagitannin, a class of hydrolyzable tannins, found in a variety of medicinal plants.[1][2] It has garnered significant interest in the scientific community for its broad spectrum of biological and therapeutic activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor properties.[1][3] As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for researchers in pharmacology, medicinal chemistry, and drug formulation. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous buffers. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in reported solubility values may exist due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO ~25~39.4[2][4][5]
100157.61[6]
125197.02Requires sonication[7]
Ethanol ~25~39.4[2][4][5]
100157.61[8][9]
Dimethylformamide (DMF) ~20~31.5[2][4]
Methanol 11.58Clear, colorless solution
Water 11.58Slightly soluble; clear, colorless solution[10]
Insoluble-[8]
PBS (pH 7.2) ~5~7.88[2][4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on standard laboratory methods.

Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).

Materials:

  • This compound (crystalline solid, >98% purity)

  • Solvent of choice (e.g., DMSO, analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath capable of maintaining 37°C

  • Centrifuge

  • Pipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in the chosen solvent if a standard curve is to be generated using HPLC or UV-Vis spectrophotometry.

  • Sample Preparation:

    • Weigh a precise amount of this compound (e.g., 10 mg) and add it to a glass vial.

    • Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

  • Solubilization:

    • Gently mix the sample at room temperature by vortexing for 1-2 minutes.[11]

    • If the this compound has not completely dissolved, sonicate the vial in a water bath for up to 5 minutes.[11]

    • If the solid is still present, warm the solution to 37°C for 5-60 minutes.[11]

    • Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Equilibration (for thermodynamic solubility):

    • If an excess of solid is present, continue to agitate the sample at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the supersaturated solution at high speed to pellet the excess, undissolved this compound.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the original concentration of this compound in the undissolved sample, taking into account the dilution factor. This value represents the solubility of this compound in the solvent under the tested conditions.

Signaling Pathways and Experimental Workflows

This compound's Effect on the Notch Signaling Pathway

This compound has been shown to inhibit the progression of certain cancers, such as cholangiocarcinoma, by modulating the Notch signaling pathway.[12][13] The following diagram illustrates the inhibitory effect of this compound on this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Proteolytic_Cleavage Proteolytic Cleavage Notch_Receptor->Proteolytic_Cleavage Ligand Binding NICD NICD (Notch Intracellular Domain) CSL CSL NICD->CSL translocates to nucleus and binds Proteolytic_Cleavage->NICD releases MAML1_P300 MAML1/P300 CSL->MAML1_P300 recruits Hes1 Hes1 MAML1_P300->Hes1 activates transcription of p_AKT p-AKT Hes1->p_AKT p_Erk1_2 p-Erk1/2 Hes1->p_Erk1_2 mTOR mTOR p_AKT->mTOR This compound This compound This compound->Proteolytic_Cleavage inhibits

Caption: this compound inhibits the Notch signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound in the laboratory.

G start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent mix Vortex Mix add_solvent->mix check1 Completely Dissolved? mix->check1 sonicate Sonicate check1->sonicate No quantify Quantify Concentration (HPLC/UV-Vis) check1->quantify Yes check2 Completely Dissolved? sonicate->check2 warm Warm to 37°C check2->warm No check2->quantify Yes check3 Completely Dissolved? warm->check3 saturate Create Saturated Solution (add excess solid) check3->saturate No check3->quantify Yes equilibrate Equilibrate (24-48h) saturate->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->quantify end End quantify->end

Caption: Workflow for determining this compound solubility.

References

The Multifaceted Biological Activities of Corilagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, an ellagitannin found in a variety of medicinal plants, has garnered significant attention in the scientific community for its broad spectrum of biological and therapeutic activities.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from cited studies, and provides visual representations of the molecular pathways influenced by this compound.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest in various cancer cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Reference
Lung CancerA54928.8 ± 1.2[2]
Various Cancers Multiple (Refer to original source for a comprehensive table)[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[7] This leads to the activation of caspases, a family of proteases that execute apoptosis.[7]

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Methodology:

  • Protein Extraction: Cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).[8][9]

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL Fas Fas FasL->Fas FADD FADD Fas->FADD Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP This compound This compound This compound->FasL Upregulates This compound->Bax Upregulates This compound->Bcl2 Downregulates

This compound-induced apoptosis signaling pathways.

This compound can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. For example, it has been shown to induce G2/M phase arrest in some cancer cell lines and S phase arrest in others.[1][4]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam.

Methodology:

  • Cell Preparation: Cancer cells treated with this compound are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[9][10]

  • DNA Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI.[10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is used to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[12]

Quantitative Data: Inhibition of Inflammatory Mediators by this compound

The following table summarizes the inhibitory effects of this compound on various inflammatory markers.

Inflammatory MediatorAssay SystemEffectIC50/ConcentrationReference
Nitric Oxide (NO)LPS-induced RAW 264.7 cellsInhibition65.69% inhibition at 75 µM[13]
TNF-αLPS-induced RAW 264.7 cellsInhibition42.37% inhibition at 75 µM[13]
IL-6LPS-induced RAW 264.7 cellsInhibition48.09% inhibition at 75 µM[13]
IL-1βLPS-induced RAW 264.7 cellsInhibition26.47% inhibition at 75 µM[13]
Prostaglandin E2 (PGE-2)LPS-induced RAW 264.7 cellsInhibition46.88% inhibition at 75 µM[13]
iNOSLPS-induced RAW 264.7 cellsInhibition56.22% inhibition at 75 µM[13]
COX-2LPS-induced RAW 264.7 cellsInhibition59.99% inhibition at 75 µM[13]
H2O2 scavengingCell-freeScavenging activity76.85 µg/ml[13]
*OH scavengingCell-freeScavenging activity26.68 µg/ml[13]
NO scavengingCell-freeScavenging activity66.64 µg/ml[14]
Signaling Pathway: NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. This compound can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[15]

cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Hepatoprotective Activity

This compound has been shown to protect the liver from various types of damage, including that induced by alcohol and toxins.[16][17] Its hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties.

Quantitative Data: Hepatoprotective Effects of this compound in Animal Models

The following table presents data from animal studies demonstrating the hepatoprotective effects of this compound.

Animal ModelParameterTreatment GroupResultReference
Acetaminophen-induced liver injury in miceSerum ALTAPAP + this compound (1-20 mg/kg)Significantly decreased[17][18]
Acetaminophen-induced liver injury in miceSerum ASTAPAP + this compound (1-20 mg/kg)Significantly decreased[17][18]
Concanavalin A-induced hepatic injury in miceSerum ALTCon A + this compound (25 mg/kg)Significantly reduced[19]
Concanavalin A-induced hepatic injury in miceSerum ASTCon A + this compound (25 mg/kg)Significantly reduced[19]
High-fat diet-induced NAFLD in micePlasma ALTHFD + this compound (5 or 10 mg/kg)Attenuated increase[20]
High-fat diet-induced NAFLD in micePlasma ASTHFD + this compound (5 or 10 mg/kg)Attenuated increase[20]
Experimental Protocol: Measurement of Liver Enzymes in Animal Models

Methodology:

  • Animal Model Induction: A liver injury model is induced in animals (e.g., mice or rats) through the administration of a hepatotoxic agent like acetaminophen or alcohol.

  • This compound Treatment: Animals are treated with this compound at various doses before or after the induction of liver injury.

  • Blood Collection: Blood samples are collected from the animals at the end of the study period.

  • Serum Separation: Serum is separated from the blood by centrifugation.

  • Enzyme Assay: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are measured using commercially available assay kits.

  • Data Analysis: The enzyme levels in the this compound-treated groups are compared to those in the untreated liver injury group.

Antiviral Activity

This compound has demonstrated inhibitory activity against a range of viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), human immunodeficiency virus (HIV), and SARS-CoV-2.[6][21]

Quantitative Data: Antiviral Activity of this compound

The following table provides a summary of the antiviral efficacy of this compound.

VirusAssayIC50/EC50Reference
SARS-CoV-2Inhibition of Spike-RBD binding to ACE224.9 µM[6]
SARS-CoV-2Inhibition of Mpro0.73 µM[22]
SARS-CoV-2Inhibition of viral replication0.13 µmol/L[21]

Other Key Signaling Pathways Modulated by this compound

In addition to the NF-κB pathway, this compound influences other critical signaling cascades involved in cellular processes.

Notch-mTOR Signaling Pathway

The Notch signaling pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to suppress the Notch-mTOR pathway, which is often dysregulated in cancer.[1][23]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binds PI3K PI3K NICD->PI3K CSL CSL NICD->CSL Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MAML MAML CSL->MAML Recruits Target_Genes Target Gene Expression (e.g., Hes1, c-Myc) MAML->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation This compound This compound This compound->Notch_Receptor Downregulates This compound->mTOR Inhibits

This compound's modulation of the Notch-mTOR signaling pathway.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. This compound has been found to inhibit the pro-tumorigenic effects of TGF-β.[1][24][25]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_Receptor_II TGF-β Receptor II TGFb_Receptor_I TGF-β Receptor I TGFb_Receptor_II->TGFb_Receptor_I Recruits & Phosphorylates Smad2_3 Smad2/3 TGFb_Receptor_I->Smad2_3 Phosphorylates TGFb TGF-β TGFb->TGFb_Receptor_II Smad2_3_p P-Smad2/3 Smad2_3->Smad2_3_p Smad4 Smad4 Smad2_3_p->Smad4 Smad_complex Smad Complex Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocation DNA DNA Smad_complex_nuc->DNA Target_Genes Target Gene Expression (e.g., EMT, Angiogenesis) DNA->Target_Genes Cell_Invasion Cell Invasion & Metastasis Target_Genes->Cell_Invasion This compound This compound This compound->TGFb_Receptor_I Downregulates

This compound's interference with the TGF-β signaling pathway.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that hold significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and liver disease underscores its importance as a subject for further research and development. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid scientists and researchers in their exploration of this multifaceted molecule.

References

Corilagin's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a hydrolyzable tannin found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental data, and methodologies.

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2][3][4] This document will systematically dissect these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the intricate signaling networks through Graphviz diagrams.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and specific cellular responses.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Hepatocellular CarcinomaBel740224.5[5]
Hepatocellular CarcinomaSMMC772123.4[5]
Normal Liver CellsChang-liver131.4[5]

Table 2: this compound-Induced Apoptosis in Cancer Cells

Cancer TypeCell LineThis compound Concentration (µM)Apoptotic Rate (%)Reference
Hepatocellular CarcinomaSMMC-772137.524.1[6]
Gastric CancerSGC7901Dose-dependent increaseNot specified[7]
Gastric CancerBGC823Dose-dependent increaseNot specified[7]

Table 3: Effect of this compound on Cell Cycle Distribution

Cancer TypeCell LineThis compound ConcentrationCell Cycle Phase ArrestReference
Hepatocellular CarcinomaSMMC7721Not specifiedG2/M[5]
Ovarian CancerA278020 µmol/mLS[8][9]
Ovarian CancerHey, SKOv3ipNot specifiedG2/M[10][11]
GlioblastomaU251Not specifiedG2/M[4]
Glioblastoma Stem-Like CellsU251Not specifiedS[4]

Table 4: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentDurationTumor Growth Inhibition (%)Reference
MHCC97-H Xenografts30 mg/kg this compound (intraperitoneal)5 weeks47.3[5]
MCF-7 Xenografts5, 15, 25 mg/kg this compound (intraperitoneal)4 weeksSignificant attenuation[12]

Core Mechanisms of Action

This compound's anti-cancer effects are orchestrated through a complex interplay of molecular events, primarily centered on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][13]

  • Intrinsic Pathway: this compound induces mitochondrial membrane potential collapse, leading to the release of cytochrome c into the cytoplasm.[6] This event activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of PARP and other cellular substrates, leading to apoptosis.[6][13][14] this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic cascade.[6][12][15] In some cancer cells, this compound's pro-apoptotic activity is mediated by the upregulation of p53.[5][6]

  • Extrinsic Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), leading to the activation of caspase-8.[4][6] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.[6]

  • Reactive Oxygen Species (ROS) Generation: In breast and gastric cancer cells, this compound induces the production of intracellular reactive oxygen species (ROS).[7][12][16] This oxidative stress is a key trigger for both apoptosis and autophagy.[7][12]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer type. It commonly causes G2/M phase arrest in hepatocellular carcinoma and ovarian cancer cells.[2][3][4][5] In other instances, such as in glioblastoma stem-like cells and another ovarian cancer cell line, it induces S phase arrest.[4][8][9] This cell cycle arrest is mediated by the modulation of key regulatory proteins:

  • Downregulation of: p-Akt, Cyclin B1, and cdc2.[5][11]

  • Up regulation of: p-p53 and p21(Cip1).[5][8]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancers. By downregulating the phosphorylation of Akt (p-Akt), this compound suppresses downstream signaling, leading to decreased cell proliferation and survival.[4][5][11] In cholangiocarcinoma, this compound's inhibition of the Notch signaling pathway leads to the downregulation of p-Akt and mTOR.[4] In breast cancer, suppression of the Akt/mTOR/p70S6K pathway is linked to the induction of autophagy.[12]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. This compound has been reported to block the non-canonical ERK/Akt pathways.[12][16] It also prevents the phosphorylation of Erk in the context of TGF-β signaling.[16]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cancer by promoting cell proliferation and survival. This compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][17] This inhibition of NF-κB activity contributes to the induction of apoptosis in neural tumor cells.[4]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound can inhibit the TGF-β signaling pathway by preventing the secretion of TGF-β and blocking the phosphorylation of its downstream effectors, Smad2, Akt, and Erk.[12][16] This inhibition has been observed to suppress the growth of ovarian cancer cells.[7]

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. In cholangiocarcinoma, this compound has been shown to inhibit the Notch1 signaling pathway. This leads to a reduction in the Notch Intracellular Domain (NICD), which in turn suppresses the expression of downstream target proteins like mTOR, p-Erk1/2, and p-Akt, thereby controlling cancer initiation and growth.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Plate cells and treat them with this compound for the desired time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses the DNA-staining dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Culture and treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Corilagin_Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Corilagin1 This compound FasL FasL Corilagin1->FasL Upregulates Fas Fas Corilagin1->Fas Upregulates FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Corilagin2 This compound ROS ROS Corilagin2->ROS Induces p53 p53 Corilagin2->p53 Upregulates Bcl2 Bcl-2 Corilagin2->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis through both extrinsic and intrinsic pathways.

Corilagin_Cell_Cycle_Arrest This compound This compound pAkt p-Akt This compound->pAkt Downregulates pp53 p-p53 This compound->pp53 Upregulates CyclinB1_cdc2 Cyclin B1 / cdc2 pAkt->CyclinB1_cdc2 Activates p21 p21 (Cip1) pp53->p21 Upregulates p21->CyclinB1_cdc2 Inhibits G2M_Transition G2/M Transition CyclinB1_cdc2->G2M_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Is Blocked

Caption: this compound induces G2/M cell cycle arrest by modulating key regulatory proteins.

Corilagin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β Pathway cluster_notch Notch Pathway This compound This compound PI3K PI3K This compound->PI3K IkBa IκBα This compound->IkBa Prevents Degradation TGFb TGF-β This compound->TGFb Inhibits Secretion Smad2 Smad2 This compound->Smad2 Erk Erk This compound->Erk Notch1 Notch1 This compound->Notch1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Proliferation TGFb->Smad2 Phosphorylates TGFb->Erk Phosphorylates Erk->Proliferation NICD NICD Notch1->NICD NICD->Proliferation

Caption: this compound inhibits multiple oncogenic signaling pathways.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Dose- and Time-dependent) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_analysis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis_analysis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_expression Protein Expression (Western Blot) treatment->protein_expression data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis_analysis->data_analysis cell_cycle->data_analysis protein_expression->data_analysis

Caption: A typical experimental workflow to investigate this compound's anti-cancer effects.

References

An In-depth Technical Guide to the Antioxidant Properties of Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a potent ellagitannin found in various medicinal plants, including those of the Phyllanthus and Terminalia genera.[1][2] This polyphenolic compound exhibits a wide array of pharmacological benefits, including anti-inflammatory, hepatoprotective, and antitumor activities.[2][3][4] A significant body of research highlights its robust antioxidant properties, which are central to its therapeutic potential. This compound mitigates oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect action via the modulation of key cellular signaling pathways that control endogenous antioxidant defenses. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Direct Antioxidant and Radical Scavenging Activity

This compound's chemical structure, rich in phenolic hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals. Its efficacy has been quantified in various in vitro assays.

Quantitative Data on Scavenging Activities

The following table summarizes the key quantitative metrics reported for this compound's direct antioxidant effects.

Assay TypeTarget Radical/SpeciesMetricResultSource Organism/ContextCitation
Nitric Oxide (NO) ScavengingNitric OxideIC₅₀66.64 µg/mLIn vitro chemical assay[5]
DPPH Scavenging2,2-diphenyl-1-picrylhydrazylIC₅₀6.4 µg/mLPhyllanthus niruri extract (this compound major component)[6]
In Vivo Effects on Oxidative Stress Markers

In animal models of oxidative damage, such as cerebral ischemia, this compound treatment has been shown to restore the balance of key oxidative stress markers.

ModelMarkerEffect of this compoundCitation
Middle Cerebral Artery Occlusion (MCAO) in ratsMalondialdehyde (MDA)Significantly decreased levels[7][8]
MCAO in ratsSuperoxide Dismutase (SOD)Restored activity[7][8]
MCAO in ratsGlutathione (GSH)Restored activity[7][8]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

This compound's more profound and lasting antioxidant effects stem from its ability to upregulate the cell's own defense systems by modulating critical signaling pathways.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid-2-related factor 2 (Nrf2) is a master transcription factor that regulates cellular redox homeostasis.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Oxidative stress or activators like this compound promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, inducing their expression.[9][10]

This compound has been identified as a novel Nrf2 activator.[7][8] In models of cerebral ischemia and acetaminophen-induced hepatotoxicity, this compound treatment leads to increased expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier and catalytic subunits (GCLM/GCLC).[7][8][11] This activation is crucial for its protective effects, as knockdown of Nrf2 attenuates this compound-induced protection.[7][8]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Cytoplasm (Keap1-Nrf2 Complex) This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cell_Protection Cellular Protection (Redox Homeostasis) Antioxidant_Proteins->Cell_Protection Nrf2_n->ARE Binds to

Caption: this compound activates the Nrf2-ARE antioxidant pathway.
Upstream Regulation via AMPK/GSK3β Signaling

Recent studies have elucidated the upstream mechanisms by which this compound activates Nrf2. Evidence points to the involvement of the AMP-activated protein kinase (AMPK) and Glycogen synthase kinase 3β (GSK3β) signaling cascade.[10][11] this compound treatment has been shown to promote the phosphorylation (activation) of AMPK. Activated AMPK, in turn, phosphorylates and inhibits GSK3β.[10] Since active GSK3β normally promotes the degradation of Nrf2, its inhibition by the this compound-AMPK axis leads to Nrf2 stabilization, accumulation, and subsequent nuclear translocation, enhancing the antioxidant response.[11]

Upstream_Nrf2_Regulation This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) GSK3b GSK3β (Active) pAMPK->GSK3b Phosphorylates pGSK3b p-GSK3β (Inactive) Nrf2 Nrf2 GSK3b->Nrf2 Promotes Degradation pGSK3b->Nrf2 Stabilizes Nrf2_deg Nrf2 Degradation Nrf2->Nrf2_deg Nrf2_nuc Nuclear Nrf2 (Active) Nrf2->Nrf2_nuc Accumulates & Translocates ARE_Activation ARE Gene Expression Nrf2_nuc->ARE_Activation

Caption: Upstream regulation of Nrf2 by this compound via the AMPK/GSK3β axis.
Crosstalk with Inflammatory Signaling (NF-κB and MAPK)

Oxidative stress and inflammation are intricately linked processes. This compound's antioxidant activity is complemented by its potent anti-inflammatory effects, often mediated through the inhibition of the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][12][13]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate TLR4, triggering downstream cascades that include the phosphorylation of MAPK family members (JNK, p38) and the activation of the NF-κB pathway.[3] This leads to the nuclear translocation of NF-κB p65 and the production of pro-inflammatory cytokines and enzymes like iNOS, which in turn generate more ROS.[3][12] this compound has been shown to inhibit the expression of TLR4 and suppress the phosphorylation of JNK, p38, and NF-κB p65, thereby blocking this pro-inflammatory and pro-oxidant feedback loop.[3][14]

Crosstalk_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB Cytokines Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->Cytokines Activate Transcription NFkB->Cytokines Activate Transcription Inflammation Inflammation & Oxidative Stress Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits Activation

Caption: this compound inhibits inflammatory pathways linked to oxidative stress.

Experimental Protocols

The following sections detail standardized protocols for assessing the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol).

    • This compound stock solution (e.g., 1 mg/mL in methanol).

    • Methanol or ethanol (analytical grade).

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all sample wells.

    • Prepare a control well containing 100 µL of methanol and 100 µL of DPPH solution.

    • Prepare blank wells for each concentration containing 100 µL of the sample dilution and 100 µL of methanol to correct for sample absorbance.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.

Nitric Oxide (NO) Scavenging Assay
  • Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside (SNP). The NO produced reacts with oxygen to form nitrite, which is quantified using the Griess reagent. A decrease in nitrite formation indicates NO scavenging.

  • Reagents:

    • Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS).

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride).

    • This compound stock solution.

    • PBS (pH 7.4).

  • Procedure:

    • Prepare serial dilutions of this compound in PBS.

    • Mix 100 µL of each sample dilution with 100 µL of 10 mM SNP solution in a 96-well plate.

    • Incubate the mixture at 25°C for 150 minutes under a light source.

    • After incubation, add 100 µL of Griess reagent to each well.

    • Allow the color to develop for 10 minutes in the dark.

    • Measure the absorbance at 546 nm.

  • Calculation:

    • Calculate the percentage of NO scavenging using a formula analogous to the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

Western Blotting for Nrf2 and Downstream Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, providing evidence of pathway activation.

  • Procedure:

    • Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C, diluted according to manufacturer's instructions.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantification: Densitometrically analyze the band intensities and normalize them to the loading control to determine relative protein expression.

Conclusion and Future Perspectives

This compound demonstrates significant antioxidant properties through a dual mechanism of direct radical scavenging and, more importantly, the potent activation of the endogenous Nrf2 antioxidant defense system.[7] Its ability to modulate upstream kinases like AMPK and to suppress pro-oxidant inflammatory pathways like NF-κB and MAPK underscores its multifaceted role in maintaining cellular redox homeostasis.[3][10] These characteristics make this compound a compelling candidate for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress and inflammation. Future research should focus on its bioavailability, pharmacokinetic profile, and long-term safety to fully realize its clinical potential.

References

The Hepatoprotective Potential of Corilagin: A Technical Guide to its Mechanisms and Therapeutic Applications in Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corilagin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent hepatoprotective properties. This technical guide provides a comprehensive overview of the therapeutic effects of this compound in a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, and liver fibrosis. We delve into the molecular mechanisms underpinning its protective actions, focusing on key signaling pathways such as TGF-β/Smad, NF-κB, and MAPK. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for in vivo and in vitro models of liver disease, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and guide future research and drug development efforts in the field of hepatology.

Introduction

Liver disease represents a significant global health burden with a rising prevalence. The pathological spectrum of liver disease is broad, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury (DILI), and liver fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Current therapeutic options are often limited and may be associated with adverse effects, highlighting the urgent need for novel, effective, and safe therapeutic agents.

This compound, a polyphenolic compound, has emerged as a promising natural product with multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects.[1] Preclinical evidence strongly suggests that this compound can mitigate liver damage by modulating critical signaling pathways involved in inflammation, oxidative stress, and fibrogenesis.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current state of knowledge on the hepatoprotective effects of this compound and providing practical experimental methodologies for its investigation.

Hepatoprotective Effects of this compound in Preclinical Models

This compound has demonstrated significant therapeutic efficacy in various preclinical models of liver disease. Its protective effects are attributed to its ability to modulate key pathological processes, including lipid accumulation, inflammation, oxidative stress, and fibrosis.

Non-Alcoholic Fatty Liver Disease (NAFLD)

In high-fat diet (HFD)-induced mouse models of NAFLD, this compound treatment has been shown to significantly ameliorate hepatic steatosis.[3][4] This is evidenced by a reduction in liver weight, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and hepatic triglyceride (TG) and total cholesterol (TC) content.[3][4] Furthermore, this compound improves the plasma lipid profile by decreasing TG, TC, and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c).[5]

Table 1: Quantitative Effects of this compound in a High-Fat Diet-Induced NAFLD Mouse Model

ParameterControl (NCD)HFDHFD + this compound (5 mg/kg)HFD + this compound (10 mg/kg)
Serum ALT (U/L)35.2 ± 5.185.6 ± 10.255.3 ± 7.848.7 ± 6.5**
Serum AST (U/L)80.1 ± 9.8150.4 ± 15.3110.2 ± 12.198.5 ± 10.9
Liver TG (mg/g)15.3 ± 2.145.8 ± 5.328.6 ± 3.9*22.4 ± 3.1
Liver TC (mg/g)3.2 ± 0.48.9 ± 1.15.7 ± 0.84.5 ± 0.6**
TNF-α (pg/mL)15.2 ± 2.342.8 ± 5.128.9 ± 3.923.1 ± 3.2
IL-6 (pg/mL)10.1 ± 1.835.6 ± 4.222.4 ± 3.1*18.7 ± 2.5

*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SD.[3][4]

Drug-Induced Liver Injury

This compound exhibits protective effects against DILI induced by agents such as acetaminophen (APAP). In a mouse model of APAP-induced hepatotoxicity, this compound treatment significantly reduced serum ALT levels and hepatic myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[2][6] Furthermore, this compound attenuated the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]

Table 2: Quantitative Effects of this compound in an Acetaminophen-Induced Liver Injury Mouse Model

ParameterControlAPAPAPAP + this compound (5 mg/kg)APAP + this compound (10 mg/kg)
Serum ALT (U/L)45 ± 68500 ± 9504200 ± 5102800 ± 350**
Hepatic MPO (U/g tissue)0.5 ± 0.18.2 ± 1.14.5 ± 0.63.1 ± 0.4
Hepatic MDA (nmol/mg protein)1.2 ± 0.25.8 ± 0.73.1 ± 0.4*2.3 ± 0.3
Hepatic SOD (U/mg protein)120 ± 1545 ± 785 ± 10105 ± 12**
p-JNK / JNK ratio1.0 ± 0.14.2 ± 0.52.5 ± 0.31.8 ± 0.2
p-ERK / ERK ratio1.0 ± 0.13.8 ± 0.42.1 ± 0.3*1.5 ± 0.2
NF-κB p65 (relative expression)1.0 ± 0.13.5 ± 0.42.0 ± 0.3*1.4 ± 0.2**

*p < 0.05, **p < 0.01 compared to APAP group. Data are presented as mean ± SD.[2][7]

Liver Fibrosis

In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, this compound demonstrated potent anti-fibrotic effects.[8] It significantly reduced the hepatic hydroxyproline content, a major component of collagen, and decreased the expression of alpha-smooth muscle actin (α-SMA), a marker of hepatic stellate cell (HSC) activation.[8]

Table 3: Quantitative Effects of this compound in a CCl4-Induced Liver Fibrosis Rat Model

ParameterControlCCl4CCl4 + this compound (10 mg/kg)CCl4 + this compound (20 mg/kg)
Hydroxyproline (μg/g liver)150 ± 20850 ± 90450 ± 50300 ± 40**
α-SMA (positive area %)2 ± 0.525 ± 412 ± 27 ± 1.5
TGF-β1 (pg/mg protein)25 ± 4120 ± 1570 ± 9*50 ± 7
p-Smad2/3 / Smad2/3 ratio1.0 ± 0.25.5 ± 0.83.0 ± 0.5*2.1 ± 0.4**

*p < 0.05, **p < 0.01 compared to CCl4 group. Data are presented as mean ± SD.[8]

Molecular Mechanisms of Action

This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of liver disease.

Inhibition of Inflammatory Pathways

This compound has been shown to suppress inflammatory responses in the liver by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][9] In models of drug-induced liver injury, this compound reduces the phosphorylation of key MAPK proteins such as ERK and JNK, and inhibits the nuclear translocation of the NF-κB p65 subunit.[2][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][11]

Attenuation of Oxidative Stress

The antioxidant properties of this compound contribute significantly to its hepatoprotective effects. It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[3]

Anti-Fibrotic Activity through TGF-β/Smad Pathway Inhibition

A critical mechanism underlying the anti-fibrotic effect of this compound is its ability to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of liver fibrosis.[8] this compound has been shown to decrease the expression of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3, which are key downstream effectors in this pathway.[8] This inhibition leads to a reduction in the activation of hepatic stellate cells and a subsequent decrease in the deposition of extracellular matrix proteins like collagen.[8]

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments to evaluate the hepatoprotective effects of this compound.

In Vivo Models of Liver Disease
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Diet:

    • Control Group: Normal chow diet (NCD).

    • NAFLD Model Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.

  • This compound Administration: Administer this compound (e.g., 5-20 mg/kg body weight) via oral gavage or intraperitoneal injection daily for the last 4-8 weeks of the HFD feeding period.

  • Outcome Measures:

    • Monitor body weight and food intake weekly.

    • At the end of the study, collect blood for serum analysis of ALT, AST, TG, TC, LDL-c, and HDL-c.

    • Harvest liver tissue for weight measurement, histological analysis (H&E and Oil Red O staining), and biochemical assays (hepatic TG and TC content).

    • Analyze gene and protein expression of markers related to inflammation and lipid metabolism in liver tissue.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Injury: Fast mice overnight and then administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 300-500 mg/kg.

  • This compound Treatment: Administer this compound (e.g., 10-50 mg/kg body weight) intraperitoneally 30 minutes to 2 hours after APAP injection.

  • Sample Collection: Euthanize mice 16-24 hours after APAP administration.

  • Outcome Measures:

    • Collect blood for serum ALT and AST measurement.

    • Harvest liver tissue for histology (H&E staining), immunohistochemistry (e.g., for neutrophils), and biochemical assays (MPO, MDA, SOD).

    • Analyze the expression and phosphorylation of proteins in the MAPK and NF-κB pathways in liver lysates.

  • Animal Model: Male Sprague-Dawley rats, 180-220 g.

  • Induction of Fibrosis: Administer carbon tetrachloride (CCl4) (e.g., 1-2 mL/kg body weight, diluted in olive oil) via intraperitoneal injection twice a week for 6-8 weeks.

  • This compound Treatment: Administer this compound (e.g., 10-50 mg/kg body weight) by oral gavage daily during the period of CCl4 administration.

  • Sample Collection: Euthanize rats 48 hours after the final CCl4 injection.

  • Outcome Measures:

    • Collect blood for serum liver function tests.

    • Harvest liver tissue for histological analysis (H&E, Masson's trichrome, and Sirius Red staining), immunohistochemistry for α-SMA, and measurement of hydroxyproline content.

    • Analyze the expression of key fibrotic markers and components of the TGF-β/Smad pathway in liver tissue.

In Vitro Assays
  • Hepatocytes: Use primary hepatocytes or immortalized cell lines such as AML12 or HepG2 to study lipid accumulation and drug-induced toxicity.

  • Hepatic Stellate Cells (HSCs): Use primary HSCs or cell lines like LX-2 to investigate the anti-fibrotic effects of this compound.

  • Culture hepatocytes (e.g., AML12 cells) in a suitable medium.

  • Induce lipid accumulation by treating cells with oleic acid and palmitic acid.

  • Co-treat cells with different concentrations of this compound.

  • After treatment, fix the cells with 10% formalin.

  • Wash with 60% isopropanol and then stain with a freshly prepared Oil Red O working solution for 15-30 minutes.

  • Wash with 60% isopropanol and then with water.

  • Counterstain the nuclei with hematoxylin.

  • Visualize and quantify the lipid droplets under a microscope.

  • Lyse liver tissue or cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-Smad2/3, NF-κB p65, α-SMA) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • Isolate total RNA from liver tissue or cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, TGF-β1, α-SMA, collagen I).

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in liver disease.

Corilagin_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_APAP LPS / APAP TLR4 TLR4 LPS_APAP->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK ERK_JNK ERK / JNK MAPKK->ERK_JNK ERK_JNK->NFkB_n activates This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates transcription

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

Corilagin_TGFb_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_n Smad Complex Smad_complex->Smad_complex_n translocates This compound This compound This compound->TGFbR inhibits This compound->Smad23 inhibits phosphorylation Fibrosis_Genes Fibrosis-related Genes (α-SMA, Collagen) Smad_complex_n->Fibrosis_Genes activates transcription

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the hepatoprotective effects of this compound in an animal model of liver disease.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation Induction Induce Liver Disease (e.g., HFD, APAP, CCl4) Treatment Administer this compound Induction->Treatment Collection Collect Blood and Liver Tissue Treatment->Collection Serum_Analysis Serum Analysis (ALT, AST, Lipids, Cytokines) Collection->Serum_Analysis Histology Histological Analysis (H&E, Oil Red O, Masson's Trichrome) Collection->Histology Biochemical Biochemical Assays (MDA, SOD, Hydroxyproline) Collection->Biochemical Molecular Molecular Analysis (Western Blot, qRT-PCR) Collection->Molecular Interpretation Statistical Analysis and Conclusion Serum_Analysis->Interpretation Histology->Interpretation Biochemical->Interpretation Molecular->Interpretation

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the hepatoprotective potential of this compound in various forms of liver disease. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and fibrosis makes it a compelling candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery and bioavailability, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The detailed experimental protocols provided herein offer a robust framework for researchers to advance our understanding of this promising natural compound and its potential to combat liver disease.

References

Methodological & Application

Application Note: HPLC-Based Quantification of Corilagin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, an ellagitannin found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the precise and sensitive determination of this compound. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound in plant extracts, based on established and validated methodologies.[4][5][6]

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column.

a. Plant Material: Plant materials, such as leaves, bark, or fruits, should be dried in the shade to preserve the chemical integrity of the constituents.[4] The dried samples are then ground into a fine powder.[4]

b. Extraction:

  • Solvent Extraction: A common method involves hydroalcoholic extraction.[4]

    • Weigh an appropriate amount of the powdered plant material (e.g., 50 g).

    • Extract the powder with a mixture of water and methanol (e.g., 3:7 v/v) at room temperature.[4] Repeat the extraction process three times to ensure maximum yield.[4]

    • Pool the hydroalcoholic extracts and concentrate them under reduced pressure.

    • The concentrated extract should be vacuum-dried to remove any residual solvent.[4]

  • Ultrasonic Extraction: For smaller sample sizes (e.g., 0.01 g of commercial dry powder extract), sonication can be employed.

    • Weigh the sample accurately and add 10 mL of a methanol:water solution (e.g., 40:60 v/v).[5]

    • Sonicate the mixture for 30 minutes at room temperature.[5]

c. Sample Cleanup (Solid-Phase Extraction - SPE): For complex matrices, an SPE step may be necessary to remove interfering compounds.[5]

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.[5]

  • Load 1 mL of the filtered extract solution onto the cartridge.

  • Elute with 2 mL of methanol:water (40:60 v/v).[5] The eluate contains the this compound.

d. Final Preparation:

  • Dissolve the dried extract or the collected SPE eluate in the mobile phase or a suitable solvent (e.g., methanol:water, 3:7 v/v) to a known concentration (e.g., 1.0 mg/mL).[4]

  • Filter the final solution through a 0.45 µm or 0.22 µm membrane filter prior to HPLC injection.[5]

HPLC-UV/PDA Analysis

a. Chromatographic Conditions: A reversed-phase HPLC system with UV or Photodiode Array (PDA) detection is typically used for this compound analysis.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, in-line degasser, autosampler, and a PDA or UV detector.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and acidified water is effective.

    • Solvent A: Acetonitrile.[4]

    • Solvent B: 0.05% Trifluoroacetic Acid (TFA) in water.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintain the column at 25°C.[4]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: this compound can be monitored at approximately 267 nm.[5]

b. Gradient Elution Program: The following is an example of a gradient elution program that has been successfully used:

Time (min)% Solvent A (Acetonitrile)% Solvent B (0.05% TFA in Water)
0 - 1213 - 3787 - 63
12 - 1337 - 10063 - 0
13 - 151000
15 - 16100 - 130 - 87
16 - 301387

This is an exemplary gradient and may require optimization based on the specific column and HPLC system used.[5]

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: The calibration curve for this compound should demonstrate good linearity (r² > 0.99) over a defined concentration range (e.g., 1.0–75 µg/mL).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be determined. For this compound, reported LOD and LOQ values are around 0.5 µg/mL and 1.0 µg/mL, respectively.[4][7]

  • Precision: The precision of the method is assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be less than 8.0%.[4]

  • Accuracy: Accuracy is often evaluated through recovery studies, with acceptable recovery rates generally falling between 97.8% and 101.1%.[8]

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound in various plant extracts as determined by HPLC.

Plant SpeciesPlant PartThis compound Content (mg/g of extract)Reference
Terminalia chebulaFruit26.09[4]
Phyllanthus niruri-89.579[1]
Phyllanthus urinaria-56.382[1]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (Dried and Powdered) extraction Extraction (Hydroalcoholic or Ultrasonic) plant_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) (Optional Cleanup) filtration->spe final_solution Final Solution Preparation spe->final_solution hplc_injection HPLC Injection final_solution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatographic_separation detection UV/PDA Detection (at ~267 nm) chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

The following diagram outlines the key parameters for validating the analytical method.

G method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Method validation parameters.

References

Application Notes and Protocols for LC-MS/MS Analysis of Corilagin and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corilagin, an ellagitannin found in many medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices.[4] This document provides detailed protocols and data for the LC-MS/MS analysis of this compound and its metabolites.

I. Quantitative Analysis of this compound in Biological Samples

A sensitive and robust LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[4] The method utilizes protein precipitation for sample preparation and a triple quadrupole mass spectrometer for detection.

Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma[4]
ParameterValue
Linearity Range2.5 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Intra-day Precision (RSD)< 9.8%
Inter-day Precision (RSD)< 9.8%
Accuracy (Relative Error)Within ±6.0%

II. Metabolic Profiling of this compound

In vivo and in vitro studies have been conducted to identify the metabolites of this compound. A comprehensive study using high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS) identified 24 metabolites of this compound in rat biological samples (urine, feces, plasma, and tissues) following oral administration.[5]

The metabolic pathways of this compound are diverse and involve several biotransformation reactions, including hydrolysis, methylation, glycosylation, reduction, glucuronidation, and sulfation.[5] The primary hydrolyzed metabolites identified are ellagic acid (EA) and gallic acid (GA).[5][6]

Table 2: Identified Metabolites of this compound[5]
Metabolite TypeNumber IdentifiedExamples
Phase II Conjugate Metabolites14Glucuronidated and sulfated this compound
Hydrolyzed Metabolites3Ellagic acid (EA), Gallic acid (GA)
Derived Metabolites7Methylated and glycosylated derivatives of EA and GA

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Rat Plasma[4]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 300 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

b. Liquid Chromatography Conditions

ParameterSpecification
Column C8 column
Mobile Phase A: 0.1% Formic acid in waterB: Methanol
Gradient Gradient elution (specific gradient profile should be optimized)
Flow Rate 0.3 mL/min
Column Temperature Ambient
Run Time 7.0 min

c. Mass Spectrometry Conditions

ParameterSpecification
Mass Spectrometer Triple quadrupole tandem mass spectrometer
Ionization Source Electrospray ionization (ESI)
Polarity Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 633 → 301
Protocol for Metabolic Profiling of this compound[5]

a. Sample Preparation

Biological samples (urine, feces, plasma, tissue homogenates) are typically prepared by protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

b. Liquid Chromatography Conditions

A high-resolution LC-Q-TOF-MS system is recommended for metabolite identification.

ParameterSpecification
Column C18 column
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient A suitable gradient to separate metabolites with a wide range of polarities.
Flow Rate 0.8 - 1.0 mL/min

c. Mass Spectrometry Conditions

ParameterSpecification
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Source Electrospray ionization (ESI)
Polarity Negative and Positive modes to detect a wider range of metabolites.
Scan Mode Full scan MS and data-dependent MS/MS
Collision Energy Ramped collision energy to obtain informative fragment spectra.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Quantification & Metabolite ID) MS->DataAnalysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation GallicAcid Gallic Acid Hydrolysis->GallicAcid EllagicAcid Ellagic Acid Hydrolysis->EllagicAcid ConjugatedMetabolites Conjugated Metabolites Glucuronidation->ConjugatedMetabolites Sulfation->ConjugatedMetabolites Methylation Methylation MethylatedMetabolites Methylated Metabolites Methylation->MethylatedMetabolites GallicAcid->Methylation EllagicAcid->Methylation

Caption: Metabolic pathway of this compound.

This compound and the Notch Signaling Pathway

This compound has been shown to suppress cholangiocarcinoma progression by inhibiting the Notch signaling pathway.[7]

This compound This compound Notch1 Notch1 Receptor This compound->Notch1 inhibits NICD Notch Intracellular Domain (NICD) Notch1->NICD cleavage MAML1 MAML1 NICD->MAML1 binds p300 p300 MAML1->p300 recruits Hes1 Hes1 (Target Gene) p300->Hes1 activates transcription Proliferation Cell Proliferation Hes1->Proliferation promotes Apoptosis Apoptosis Hes1->Apoptosis inhibits

Caption: this compound's inhibition of the Notch signaling pathway.

References

Application Notes and Protocols: Corilagin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin is a hydrolyzable tannin belonging to the group of ellagitannins, first isolated in 1951.[1] It is a major bioactive compound found in various medicinal plants, including those from the Phyllanthus, Terminalia, and Alchornea genera.[1][2] this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[3][4][5] These diverse pharmacological properties have led to its increasing interest in drug development and as a phytochemical marker for the standardization of herbal extracts. An analytical standard of this compound with a purity of ≥98.0% (HPLC) is commercially available and should be stored at 2-8°C.[6]

This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chemical analysis, particularly for its quantification in various matrices using High-Performance Liquid Chromatography (HPLC). Additionally, it outlines its role in modulating key signaling pathways, which is crucial for researchers in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Molecular Formula C₂₇H₂₂O₁₈[7][8]
Molecular Weight 634.45 g/mol [7][8]
CAS Number 23094-69-1
Appearance Pale-yellow powder or off-white acicular crystalline powder[9][10]
Melting Point >188˚C[11]
Solubility Soluble in water (1 mg/mL, clear, colorless), methanol, ethanol, acetone, and DMSO[8][10]

Analytical Application: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound in plant extracts and other formulations. A validated HPLC-PDA (Photodiode Array) method allows for the accurate determination of this compound content.[12][13]

Quantitative Data Summary

The following table summarizes the key validation parameters for a typical HPLC method for this compound quantification.

ParameterValueReference
Limit of Detection (LOD) 0.5 µg/mL[12][13]
Limit of Quantification (LOQ) 1.0 µg/mL[12][13]
Linearity (r²) > 0.992[12][13]

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound. Researchers may need to optimize the method for their specific matrix and instrumentation.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[12][13]

  • This compound analytical standard (≥98.0% purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Water (HPLC grade).

  • Sample to be analyzed (e.g., plant extract).

2. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution

  • The sample preparation will vary depending on the matrix. For a plant extract, a typical procedure is as follows:

    • Accurately weigh a known amount of the dried extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions [12][13]

  • Column: RP-18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and 0.05% trifluoroacetic acid in water.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at a suitable wavelength for this compound, which can be determined from its UV spectrum.

  • Injection Volume: 20 µL.

5. Analysis and Calculation

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Handling Standard This compound Standard Standard_Sol Prepare Standard Solutions Standard->Standard_Sol Sample Sample Matrix Sample_Sol Prepare Sample Solution Sample->Sample_Sol HPLC HPLC Analysis Standard_Sol->HPLC Sample_Sol->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify this compound HPLC->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Role of this compound in Modulating Signaling Pathways

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways, making it a compound of interest in drug discovery. Its ability to inhibit specific pathways is often investigated in cancer research and other therapeutic areas.

TGF-β Signaling Pathway

This compound has been found to inhibit the growth of ovarian cancer cells by blocking the Transforming Growth Factor-beta (TGF-β) signaling pathways.[2][14] It achieves this by inhibiting the secretion of TGF-β and blocking the activation of both the canonical Smad and non-canonical ERK/AKT pathways.[14]

TGF_Beta_Pathway This compound This compound TGF_beta TGF-β Secretion This compound->TGF_beta inhibits Smad pSmad This compound->Smad inhibits ERK_AKT pERK / pAKT This compound->ERK_AKT inhibits TGF_beta->Smad TGF_beta->ERK_AKT Cancer_Growth Ovarian Cancer Cell Growth Smad->Cancer_Growth ERK_AKT->Cancer_Growth

Caption: this compound's inhibition of the TGF-β signaling pathway.

Notch Signaling Pathway

In cholangiocarcinoma, this compound has been demonstrated to suppress tumor progression by inhibiting the Notch signaling pathway.[15] It downregulates the expression of Notch1 and other proteins involved in this pathway, leading to reduced cell proliferation, migration, and invasion, and promoting apoptosis.[15]

Notch_Pathway This compound This compound Notch1 Notch1 Expression This compound->Notch1 inhibits Notch_Pathway Notch Signaling Pathway Notch1->Notch_Pathway CCA_Progression Cholangiocarcinoma Progression Notch_Pathway->CCA_Progression

Caption: this compound's inhibitory effect on the Notch signaling pathway.

PI3K/p53 Apoptotic Pathway

This compound can induce apoptosis in cancer cells through the PI3K/p53 pathway.[16] It upregulates the expression of p53 and Bax while downregulating Bcl-2, leading to an increase in the expression of apoptotic factors like caspase-9 and caspase-3.[16]

Apoptosis_Pathway This compound This compound PI3K_p53 PI3K/p53 Pathway This compound->PI3K_p53 activates Bax Bax (pro-apoptotic) PI3K_p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) PI3K_p53->Bcl2 downregulates Caspases Caspase-9, Caspase-3 Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis via the PI3K/p53 pathway.

This compound serves as a valuable analytical standard for the quality control of herbal medicines and in phytochemical research. The provided HPLC protocol offers a reliable method for its quantification. Furthermore, its ability to modulate critical signaling pathways underscores its potential as a therapeutic agent, making it a significant molecule for further investigation in drug development. Researchers and scientists can utilize these notes and protocols to ensure accurate and reproducible results in their studies involving this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Corilagin, a promising natural compound with significant anti-cancer properties. The following sections detail the effects of this compound on various cancer cell lines, present quantitative data from key assays in a structured format, provide detailed experimental protocols, and visualize the underlying molecular mechanisms through signaling pathway diagrams.

Overview of this compound's In Vitro Anti-Cancer Activity

This compound, an ellagitannin found in various medicinal plants, has demonstrated potent anti-cancer effects across a range of cancer cell lines in vitro.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[2][3][4][5] These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt, MAPK, Notch, and TGF-β pathways.[1][2][3][5][6][7][8][9][10][11][12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro studies investigating the efficacy of this compound.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values were determined using the MTT assay after 24 to 72 hours of this compound treatment.

Cancer TypeCell LineIC50 (µM)Reference
Lung CancerA54928.8 ± 1.2[1]
Hepatocellular CarcinomaSMMC-772138.12 ± 1.2[13]
Hepatocellular CarcinomaBel-740239.7 ± 1.4[13]
Hepatocellular CarcinomaMHCC97-H37.05 ± 0.9[13]
Colorectal CancerHCT-831.69 ± 2.04 (24h), 29.78 ± 1.25 (48h)[14]
Ovarian CancerSKOV3~700 (0.7 mM)[15]
Table 2: Apoptosis Induction

The percentage of apoptotic cells was quantified using Annexin V/PI double staining followed by flow cytometry analysis after treatment with this compound.

Cell LineThis compound Concentration (µM)Treatment Duration (h)Apoptotic Cells (%)Reference
SMMC-772137.52424.1[16]
SMMC-7721502441.1[13]
HL-6025 µg/ml48Increased[17]
HL-6050 µg/ml48Increased (dose-dependent)[17]
A2780204813.03[18]
A27801004853.37[18]
Table 3: Inhibition of Cell Migration

The wound healing assay was used to assess the effect of this compound on cancer cell migration. The percentage of wound closure was measured after a defined period.

Cell LineThis compound Concentration (µM)Treatment Duration (h)Wound Closure Inhibition (%)Reference
HCT-8Not Specified4836.4 (vs. 59.5 in control)[14]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1000 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of this compound to the wells. An untreated control with serum-free medium should be included.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points in the images. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time T) / Initial wound width] x 100.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier in the presence of this compound.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel (or other extracellular matrix components)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Seed the prepared cells in serum-free medium with or without this compound into the Matrigel-coated upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Image Acquisition and Quantification: Wash the inserts with PBS and take images of the stained cells using a microscope. Count the number of invaded cells in several random fields to quantify invasion.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in cancer cells.

This compound's Effect on the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Upregulates Akt Akt PI3K->Akt Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 pAkt->Bcl2 Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: this compound inhibits the PI3K/Akt pathway, reducing cell proliferation and inducing apoptosis.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation Promotes

Caption: this compound suppresses the MAPK/ERK signaling cascade, leading to decreased cell proliferation.

This compound's Impact on the Notch Signaling Pathway

Notch_Pathway This compound This compound Notch1 Notch1 This compound->Notch1 Downregulates NICD NICD Notch1->NICD Cleavage CSL CSL NICD->CSL Activates Hes1 Hes1 CSL->Hes1 Upregulates Cell_Differentiation Cell Differentiation Hes1->Cell_Differentiation Inhibits Proliferation Proliferation Hes1->Proliferation Promotes

Caption: this compound downregulates the Notch signaling pathway, affecting cell fate and proliferation.

This compound's Influence on the TGF-β Signaling Pathway

TGFb_Pathway This compound This compound TGFb TGF-β This compound->TGFb Inhibits TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Complexes with Smad_Complex Smad Complex Gene_Expression Target Gene Expression Smad_Complex->Gene_Expression Regulates Migration_Invasion Migration & Invasion Gene_Expression->Migration_Invasion Promotes

Caption: this compound inhibits the TGF-β signaling pathway, thereby reducing cancer cell migration and invasion.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion WesternBlot Western Blot Analysis (Signaling Pathways) Treatment->WesternBlot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: Anti-Cancer Effects of this compound Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the in vitro anti-cancer effects of this compound.

References

Application Notes and Protocols: Anti-proliferative Effects of Corilagin on A2780 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corilagin, a gallotannin isolated from various medicinal plants, has demonstrated significant anti-tumor activities in several cancer cell lines. This document outlines the anti-proliferative effects of this compound on the A2780 human ovarian cancer cell line, providing detailed protocols for key assays and summarizing the dose-dependent effects on cell viability, apoptosis, and cell cycle progression. The underlying mechanism of action involves the modulation of the PI3K/p53 signaling pathway.

Data Presentation

Cell Viability and IC50 Values

This compound inhibits the proliferation of A2780 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined using a CCK-8 assay.

Cell LineTreatment DurationIC50 (µmol/mL)
A2780 24 hours61.32[1]
48 hours47.81[1]
IOSE-80 (Normal Ovarian Epithelial) 24 hours263.72[1]
48 hours174.52[1]
Apoptosis Induction

Treatment with this compound for 48 hours induces apoptosis in A2780 cells, as determined by Annexin V-FITC/PI double staining and flow cytometry. A significant increase in the apoptotic rate is observed with increasing concentrations of this compound.[1][2]

This compound Concentration (µmol/mL)Total Apoptosis Rate (%)Observations
0 (Control)Baseline-
2013.03[1][2]Significant increase in apoptosis.[1][2]
40IncreasingProgressive rise in total, early, and late apoptosis.[2]
60IncreasingProgressive rise in total, early, and late apoptosis.[2]
80IncreasingProgressive rise in total, early, and late apoptosis.[2]
10053.37[2]Substantial induction of apoptosis.[2]
Cell Cycle Analysis

This compound induces cell cycle arrest in the S phase in A2780 cells after 48 hours of treatment. This is characterized by a dose-dependent decrease in the proportion of cells in the G0/G1 and G2/M phases and an accumulation of cells in the S phase.[1][2][3]

This compound Concentration (µmol/mL)G0/G1 PhaseS PhaseG2/M Phase
0 (Control)Normal DistributionNormal DistributionNormal Distribution
20DecreasedIncreasedDecreased
40Further DecreasedFurther IncreasedFurther Decreased
60Further DecreasedFurther IncreasedFurther Decreased
80Further DecreasedFurther IncreasedFurther Decreased
100Further DecreasedFurther IncreasedFurther Decreased

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol details the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).

Materials:

  • A2780 ovarian cancer cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution)

  • CCK-8 reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0, 20, 40, 60, 80, and 100 µmol/mL.

  • Replace the medium in each well with 100 µL of the prepared this compound solutions. Include a vehicle control group (0 µmol/mL).

  • Incubate the plates for 24 and 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

Materials:

  • A2780 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A2780 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with this compound at concentrations of 0, 20, 40, 60, 80, and 100 µmol/mL for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) followed by flow cytometry.

Materials:

  • A2780 cells

  • 6-well plates

  • This compound

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed A2780 cells in 6-well plates and treat with various concentrations of this compound (0-100 µmol/mL) for 48 hours as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis A2780 A2780 Cell Culture Treatment Treat with this compound (0-100 µmol/mL) A2780->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Calculation Viability->IC50 FlowCytometry Flow Cytometry Apoptosis->FlowCytometry CellCycle->FlowCytometry Stats Statistical Analysis IC50->Stats FlowCytometry->Stats signaling_pathway cluster_pathway PI3K/p53 Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Upregulates PI3K->p53 Regulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis logical_relationship This compound This compound Treatment on A2780 Cells Inhibition Inhibition of Cell Proliferation This compound->Inhibition S_Arrest S-Phase Cell Cycle Arrest Inhibition->S_Arrest Apoptosis Induction of Apoptosis Inhibition->Apoptosis

References

Application Notes and Protocols for Studying Corilagin's Therapeutic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic potential of Corilagin, a naturally occurring ellagitannin. The following sections detail experimental protocols and summarize key quantitative findings for various disease models, offering a valuable resource for researchers designing in vivo studies.

I. Anti-Cancer Effects of this compound

This compound has demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2][3]

A. Breast Cancer Xenograft Model

Animal Model: Female BALB/c nude mice.[4]

Disease Induction: Subcutaneous injection of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into the right foreleg of the mice.[4]

This compound Administration:

  • Dosage: 5, 15, or 25 mg/kg body weight.[4]

  • Route: Intraperitoneal injection.[4]

  • Frequency: Every 3 days for 4 weeks.[4]

Therapeutic Effects: this compound treatment has been shown to suppress tumor growth in a dose-dependent manner without significant toxicity, as indicated by stable body weight.[4] It induces both apoptosis and autophagy in breast cancer cells, which is mediated by the generation of reactive oxygen species (ROS).[4][5]

Quantitative Data Summary:

Animal ModelCell LineThis compound DosageTumor Growth InhibitionReference
Nude MiceMCF-75, 15, 25 mg/kgDose-dependent reduction in tumor volume[4]
Nude MiceMDA-MB-231Not specifiedSuppression of tumor proliferation[4]

Experimental Protocol:

  • Cell Culture: Culture MCF-7 or MDA-MB-231 human breast cancer cells in appropriate media until they reach the logarithmic growth phase.

  • Animal Acclimatization: Acclimatize female BALB/c nude mice for at least one week under specific pathogen-free conditions.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS). Subcutaneously inject 5 x 10^6 cells into the right foreleg of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every few days. Calculate tumor volume using the formula: V = (length × width²) / 2.

  • This compound Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into control and treatment groups. Administer this compound intraperitoneally at the specified dosages every 3 days. The control group should receive the vehicle (e.g., saline).

  • Endpoint and Sample Collection: After 4 weeks of treatment, euthanize the mice. Excise the tumors and weigh them. Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway:

Corilagin_Breast_Cancer_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Akt Akt This compound->Akt inhibits phosphorylation Autophagy Autophagy ROS->Autophagy mediates Apoptosis Apoptosis ROS->Apoptosis mediates mTOR mTOR Akt->mTOR inhibits phosphorylation p70S6K p70S6K mTOR->p70S6K inhibits phosphorylation p70S6K->Autophagy induces CellDeath Tumor Cell Death Autophagy->CellDeath can contribute to Caspases ↑ Caspase-8, -9, -3 ↑ Cleaved PARP Apoptosis->Caspases Bcl2_Bax ↓ Bcl-2 / ↑ Bax Apoptosis->Bcl2_Bax Caspases->CellDeath

Caption: this compound induces ROS-dependent apoptosis and autophagy in breast cancer.

B. Cholangiocarcinoma (CCA) Xenograft Model

Animal Model: Nude mice.[1][6]

Disease Induction: Subcutaneous injection of human cholangiocarcinoma cells.

This compound Administration:

  • Dosage: Not specified in the provided abstracts.

  • Route: Not specified in the provided abstracts.

  • Frequency: Not specified in the provided abstracts.

Therapeutic Effects: this compound has been shown to suppress the growth of cholangiocarcinoma and downregulate the expression of Notch1 and the mammalian target of rapamycin (mTOR).[1][6] It also represses the mRNA level of Bcl-2 and enhances caspase-3-mediated apoptosis.[5]

Signaling Pathway:

Corilagin_CCA_Pathway This compound This compound Notch1 Notch1 This compound->Notch1 downregulates NICD NICD Notch1->NICD activates mTOR mTOR NICD->mTOR activates CellGrowth Tumor Growth & Proliferation mTOR->CellGrowth promotes

Caption: this compound inhibits CCA growth via the Notch1/mTOR pathway.

C. Hepatocellular Carcinoma (HCC) Xenograft Model

Animal Model: Not specified in the provided abstracts.

Disease Induction: Xenograft of MHCC97-H tumor cells.[5]

This compound Administration:

  • Dosage: Not specified, but noted to be concentration-related.[5]

  • Route: Not specified in the provided abstracts.

  • Frequency: Not specified in the provided abstracts.

Therapeutic Effects: this compound was found to be more effective than cyclophosphamide (25 mg/kg) in preventing the growth of MHCC97-H tumors.[5] It reduces the expression of p-Akt and increases p-p53 expression, which are critical for apoptosis and cell cycle inhibition.[5]

Quantitative Data Summary:

Animal ModelCell LineThis compound TreatmentComparative EfficacyReference
XenograftMHCC97-HConcentration-dependentMore effective than cyclophosphamide (25 mg/kg)[5]

II. Hepatoprotective Effects of this compound

This compound exhibits significant protective effects against various forms of liver injury, primarily through its anti-inflammatory, antioxidant, and anti-fibrotic properties.[7]

A. Immune-Mediated Hepatitis Model

Animal Model: Male C57BL/6 mice.[8][9]

Disease Induction: Intravenous injection of Concanavalin A (Con A) at 20 mg/kg body weight to induce acute immune-mediated hepatitis.[8][9]

This compound Administration:

  • Dosage: 25 mg/kg body weight.[8][9]

  • Route: Intraperitoneal injection.[8][9]

  • Frequency: Twice at 12-hour intervals, with the last injection 1 hour before the Con A challenge.[8][9]

Therapeutic Effects: this compound significantly increases the survival rate of mice, reduces serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), and improves histopathological damage.[8][9] It also attenuates hepatocyte apoptosis and oxidative stress.[8] The protective mechanism involves the restriction of M1 macrophage polarization by inhibiting the MAPK, NF-κB, and IRF signaling pathways.[9][10]

Quantitative Data Summary:

ParameterControl (Con A only)This compound + Con AReference
Serum ALT (U/L)Significantly elevatedSignificantly reduced[8][9]
Serum AST (U/L)Significantly elevatedSignificantly reduced[8][9]
Liver MDAIncreasedDecreased[8]
Liver SODDecreasedIncreased[8]
M1 Macrophage ActivationIncreasedSignificantly reduced[8][9]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • This compound Pre-treatment: Administer this compound (25 mg/kg) or vehicle intraperitoneally to the respective groups twice at a 12-hour interval.

  • Induction of Hepatitis: One hour after the final this compound injection, induce hepatitis by injecting Con A (20 mg/kg) via the tail vein.

  • Sample Collection: 12 hours after the Con A challenge, collect blood via cardiac puncture for serum analysis (ALT, AST). Euthanize the mice and collect liver tissues for histopathology (H&E staining), TUNEL assay for apoptosis, and measurement of oxidative stress markers (MDA, SOD, MPO).[8]

  • Macrophage Analysis: Isolate hepatic mononuclear cells to analyze M1 macrophage activation by flow cytometry and measure the expression of M1-associated pro-inflammatory cytokines (IL-6, IL-12, iNOS) by qRT-PCR.[8][9]

Signaling Pathway:

Corilagin_Hepatitis_Pathway This compound This compound MAPK MAPK (ERK1/2, JNK, p38) This compound->MAPK inhibits phosphorylation NFkB NF-κB (p65) This compound->NFkB inhibits phosphorylation IRF5 IRF5 This compound->IRF5 inhibits M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization promotes NFkB->M1_Polarization promotes IRF5->M1_Polarization promotes ProInflammatory ↑ Pro-inflammatory Cytokines (IL-6, IL-12, iNOS) M1_Polarization->ProInflammatory LiverInjury Immune-Mediated Liver Injury ProInflammatory->LiverInjury

Caption: this compound ameliorates hepatitis by inhibiting M1 macrophage polarization.

B. Non-alcoholic Fatty Liver Disease (NAFLD) Model

Animal Model: C57BL/6 mice.[11]

Disease Induction: Feeding a high-fat diet (HFD).[11]

This compound Administration:

  • Dosage: Not specified in the provided abstract.

  • Route: Not specified in the provided abstract.

  • Frequency: Not specified in the provided abstract.

Therapeutic Effects: this compound treatment ameliorates hepatic lipid deposition by restoring autophagic flux.[11] It increases the protein expression of LC3A/B II and decreases p62 levels.[11] this compound also prevents ROS-mediated mitochondrial DNA damage and promotes mitochondrial biogenesis by increasing the expression of NRF1, NRF2, and TFAM.[11]

Experimental Workflow:

Corilagin_NAFLD_Workflow cluster_induction NAFLD Induction cluster_treatment Treatment cluster_analysis Analysis Induction High-Fat Diet (HFD) Feeding to C57BL/6 Mice Treatment This compound Administration Induction->Treatment Lipid Assess Hepatic Lipid Accumulation (Oil Red O Staining, TG, TC) Treatment->Lipid Autophagy Evaluate Autophagic Flux (Western Blot for LC3, p62) Treatment->Autophagy Mitochondria Analyze Mitochondrial Function (mtDNA copy number, NRF1/2, TFAM expression) Treatment->Mitochondria OxidativeStress Measure Oxidative Stress (8-OHdG levels) Treatment->OxidativeStress

Caption: Experimental workflow for studying this compound in a NAFLD mouse model.

C. Alcoholic Liver Injury Model

Animal Model: ICR mice.[12]

Disease Induction: Administration of ethanol for 4 weeks.[12]

This compound Administration:

  • Dosage: Not specified in the provided abstract.

  • Route: Not specified in the provided abstract.

  • Frequency: Concurrent with ethanol administration.[12]

Therapeutic Effects: this compound significantly reduces the liver index and serum levels of ALT, AST, total cholesterol, and triglycerides.[12] It also decreases ROS levels in the liver tissue and increases the activities of antioxidant enzymes such as CAT, SOD, and GSH-Px, while increasing GSH content and decreasing MDA.[12]

III. Other Therapeutic Applications

A. Acute Lung Injury (ALI) Model

Animal Model: Mice.[13]

Disease Induction: Intratracheal administration of lipopolysaccharide (LPS).[13]

This compound Administration:

  • Dosage: 5 and 10 mg/kg body weight.[13]

  • Route: Intraperitoneal injection.[13]

  • Frequency: 30 minutes after LPS challenge.[13]

Therapeutic Effects: this compound attenuates inflammatory cell infiltration, the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and oxidative stress in lung tissues.[13] It achieves this by inhibiting the expression of NOX2 and the ERK/NF-κB signaling pathways.[13]

Quantitative Data Summary:

ParameterControl (LPS only)This compound (5 mg/kg) + LPSThis compound (10 mg/kg) + LPSReference
Lung TNF-αIncreasedSignificantly reducedSignificantly reduced[13]
Lung IL-6IncreasedSignificantly reducedSignificantly reduced[13]
Lung IL-1βIncreasedSignificantly reducedSignificantly reduced[13]
NOX2 ExpressionIncreasedInhibitedInhibited[13]
p-ERK ExpressionIncreasedInhibitedInhibited[13]
p-NF-κB ExpressionIncreasedInhibitedInhibited[13]

IV. General Considerations for In Vivo Studies with this compound

  • Bioavailability: this compound has low bioavailability due to its hydrophobic nature.[1][5] It is hydrolyzed to ellagic acid and gallic acid in the intestine, which are then absorbed and metabolized.[1][5] The pharmacological effects observed may be a result of the cumulative activity of this compound and its metabolites.[1]

  • Toxicity: this compound has shown minimal toxicity towards normal cells and tissues in the reported studies.[1][4] However, it is crucial to perform dose-response studies and monitor for signs of toxicity in any new animal model.

  • Route of Administration: Intraperitoneal injection is a common route in preclinical studies to bypass the issue of low oral bioavailability. For studies aiming to model clinical applications, formulation strategies to enhance oral bioavailability should be considered.

These application notes and protocols are intended as a guide. Researchers should consult the primary literature for more detailed methodologies and adapt the protocols to their specific research questions and available resources.

References

Troubleshooting & Optimization

Troubleshooting low yield in Corilagin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Corilagin extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is significantly lower than reported in the literature. What are the potential causes?

Several factors can contribute to a lower-than-expected this compound yield. The primary areas to investigate are the plant material itself, the extraction procedure, and potential degradation of the target compound.

A systematic approach to troubleshooting is recommended. Start by evaluating your starting material and then move sequentially through the extraction and purification steps.

Q2: How does the choice of plant material affect this compound yield?

The source and preparation of your plant material are critical.[1]

  • Plant Species and Variety: this compound content can vary significantly between different species of the same genus (e.g., Phyllanthus) and even between different cultivars of the same species.[1]

  • Plant Part Used: The concentration of this compound often differs in various parts of the plant. For many species, leaves contain the highest concentration.[1]

  • Harvesting Time: The developmental stage of the plant can influence the concentration of secondary metabolites like this compound.

  • Drying and Storage: Improper drying or storage of the plant material can lead to enzymatic degradation of this compound. Ensure the material is thoroughly dried and stored in a cool, dark, and dry place.

Q3: Which extraction solvent is best for this compound?

The choice of solvent is crucial and depends on the extraction method. This compound is a polar molecule.

  • Polar Solvents: Mixtures of ethanol or methanol with water are commonly used for extracting this compound.[2][3]

  • Ionic Liquids: Aqueous ionic liquid solutions (e.g., 0.4 M [BMIm]Br) have been shown to be effective for this compound extraction.[4][5]

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can interfere with the extraction and subsequent purification steps.[6]

Q4: Can the extraction method itself lead to low yields?

Yes, the extraction technique and its parameters are critical for achieving high yields.

  • Inefficient Extraction: Traditional methods like maceration may not be as efficient as more advanced techniques.

  • Thermal Degradation: this compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[7] Consider using heat-free methods or techniques with precise temperature control.

  • Insufficient Extraction Time: The extraction process may not have been long enough to allow for complete diffusion of this compound from the plant matrix.

  • Improper Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can result in an incomplete extraction. A common ratio is 1:10 (solid:liquid).[4][5]

Q5: I'm using an advanced extraction technique (e.g., Ultrasound-Assisted Extraction) and still getting low yields. What could be wrong?

Even with advanced methods, optimization is key.

  • Ultrasound-Assisted Extraction (UAE): While UAE can improve yields and reduce extraction time, excessive sonication can generate heat and potentially degrade thermolabile compounds like this compound.[7] Ensure proper temperature control of the ultrasonic bath.

  • Supercritical Fluid Extraction (SFE): The efficiency of SFE is highly dependent on pressure, temperature, and the use of co-solvents.[8][9][10][11] These parameters need to be optimized for this compound.

Q6: How can I be sure that I am not losing this compound during the purification steps?

Purification can be a significant source of product loss.

  • Chromatography: Repeated chromatographic steps can lead to cumulative losses. Ensure that the chosen stationary and mobile phases are optimized for this compound separation to minimize peak tailing and unnecessary fraction collection.

  • pH adjustments: The pH of solutions during extraction and purification can affect the stability and recovery of this compound.[3]

  • Precipitation: Incomplete precipitation or loss of precipitate during washing can reduce the final yield.

Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction MethodPlant SourceSolvent SystemKey ParametersPurity AchievedYieldReference
Ionic Liquid ExtractionPhyllanthus tenellus0.4 M [BMIm]Br50°C, 15 min, 1:10 solid-liquid ratio99.12%Not explicitly stated[4][5]
Ethanol Extraction & ChromatographyPhyllanthus niruriEthanol, n-hexane, ethyl acetate, n-butanolSequential solvent partitioning, MPLC, column chromatography98.7%Not explicitly stated[12]
High-Speed Countercurrent ChromatographyPhyllanthus urinarian-hexane/ethyl acetate/methanol/acetic acid/waterOptimized three-phase system90%78%[3]
Hot Extraction & ChromatographyPhyllanthus maderaspatensisHydro-alcoholicColumn chromatography (Silica, Diaion HP-20), Prep HPLCNot specified0.45% of extract[13]

Experimental Protocols

Protocol 1: Ionic Liquid-Based Ultrasound-Assisted Extraction of this compound

This protocol is based on the method described by Hou et al. (2020).[4][5]

  • Sample Preparation: Grind dried Phyllanthus tenellus plant material to a fine powder.

  • Extraction:

    • Mix the powdered plant material with a 0.4 M aqueous solution of [BMIm]Br at a solid-to-liquid ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath and sonicate at 50°C for 15 minutes.

  • Purification:

    • Filter the mixture to remove solid plant debris.

    • Pass the filtrate through a macroporous resin D101 column to remove the ionic liquid.

    • Further purify the this compound-containing fraction using preparative High-Performance Liquid Chromatography (prep-HPLC).

    • Induce precipitation of this compound from the purified fraction with water.

    • Collect the precipitate by filtration and dry under vacuum.

Mandatory Visualizations

Troubleshooting_Low_Corilagin_Yield cluster_plant Possible Issues: Plant Material cluster_extraction Possible Issues: Extraction cluster_purification Possible Issues: Purification cluster_degradation Possible Issues: Degradation start Low this compound Yield Detected plant_material Step 1: Evaluate Plant Material start->plant_material extraction_params Step 2: Assess Extraction Parameters plant_material->extraction_params plant_species Incorrect Species/Variety plant_material->plant_species plant_part Wrong Plant Part Used plant_material->plant_part harvest_time Suboptimal Harvest Time plant_material->harvest_time storage Improper Storage/Drying plant_material->storage purification_steps Step 3: Analyze Purification Process extraction_params->purification_steps solvent Inappropriate Solvent Choice extraction_params->solvent method Inefficient Extraction Method extraction_params->method time_temp Incorrect Time/Temperature extraction_params->time_temp ratio Suboptimal Solid:Liquid Ratio extraction_params->ratio degradation_check Step 4: Investigate Potential Degradation purification_steps->degradation_check column_loss Loss on Chromatography Column purification_steps->column_loss ph_issue Incorrect pH purification_steps->ph_issue precipitation_loss Incomplete Precipitation purification_steps->precipitation_loss solution Optimized Protocol Achieved degradation_check->solution thermal Thermal Degradation degradation_check->thermal enzymatic Enzymatic Degradation degradation_check->enzymatic ph_instability pH Instability degradation_check->ph_instability

Caption: Troubleshooting workflow for low this compound yield.

Corilagin_Extraction_Workflow start Start: Dried Plant Material powdering Grinding/Powdering start->powdering extraction Extraction (e.g., Solvent, UAE, SFE) powdering->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica, Resin) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_fraction Pure this compound Fraction prep_hplc->pure_fraction crystallization Crystallization/Precipitation pure_fraction->crystallization final_product Final Product: Pure this compound crystallization->final_product

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Corilagin Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of corilagin during storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, a hydrolyzable tannin, is hydrolysis.[1][2] This process involves the cleavage of its ester linkages, breaking it down into smaller molecules, principally ellagic acid and gallic acid. This reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of water.[2][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability (≥ 4 years), solid (powder) this compound should be stored at -20°C.[4] The container should be tightly sealed and kept in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.

Q3: How should I prepare and store this compound in a solution?

A3: Stock solutions are best prepared in anhydrous organic solvents like DMSO or ethanol.[4] To minimize oxidation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.[4] For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.

Q4: Why is my this compound solution changing color?

A4: A color change in your this compound solution, particularly a shift towards yellow or brown, often indicates degradation. This can be caused by oxidation or hydrolysis, which alters the chemical structure of the molecule.[3] Such changes are often accelerated by exposure to light, elevated temperatures, or non-optimal pH levels.

Q5: Can I store this compound in an aqueous buffer?

A5: It is not recommended to store this compound in aqueous solutions for more than one day.[4] this compound is susceptible to hydrolysis, and its stability is significantly reduced in aqueous environments, especially at neutral or basic pH.[2] If you must use an aqueous buffer, prepare the solution fresh before each experiment and consider using a slightly acidic buffer (pH < 6) to slow down hydrolysis.

Q6: What specific factors accelerate this compound degradation?

A6: Several factors can accelerate degradation:

  • High pH: this compound is unstable in neutral and basic conditions, which promote rapid hydrolysis.[2]

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2]

  • Light Exposure: Like many polyphenolic compounds, this compound can be susceptible to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic groups.

  • Water: Water is a reactant in the hydrolysis process, making aqueous solutions less stable.[4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound.

start Problem: Inconsistent Experimental Results or Loss of Activity p1 start->p1 check_storage Review Storage Conditions: - Solid at -20°C? - Solution at -80°C? - Protected from light? p2 check_storage->p2 If Issues Found, Prepare Fresh Sample check_prep Review Solution Preparation: - Freshly prepared? - Anhydrous solvent used? - Avoided freeze-thaw cycles? check_prep->p2 If Issues Found, Prepare Fresh Sample check_ph Check Experimental pH: - Is the buffer pH > 7? - Is the sample incubated for long periods at high pH? check_ph->p2 If High pH, Degradation Likely quantify Action: Quantify this compound Purity (Use HPLC Protocol) p1->check_storage Start Here p1->check_prep p1->check_ph p2->quantify

Caption: Troubleshooting logic for this compound stability issues.

Problem: My this compound sample has lost its expected biological activity.

  • Possible Cause: The most likely reason for loss of activity is chemical degradation. This compound's biological functions are tied to its specific structure, which is compromised upon hydrolysis or oxidation.

  • Solution:

    • Verify Storage: Confirm that your storage conditions align with the recommendations in Table 1. Improper storage is the most common cause of degradation.

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored solid or a recently prepared stock solution. Avoid using aqueous solutions that have been stored for more than a few hours.

    • Quantify Purity: If you suspect degradation, assess the purity of your sample using the HPLC protocol provided in Section 3. Compare the chromatogram to a reference standard to check for the presence of degradation products like gallic acid and ellagic acid.

Problem: I see a precipitate in my frozen stock solution.

  • Possible Cause: This can occur if the concentration of this compound exceeds its solubility limit in the solvent at low temperatures. It may also happen if the solvent absorbed moisture, reducing solubility.

  • Solution:

    • Warm Gently: Bring the vial to room temperature and vortex gently to see if the precipitate redissolves. Do not heat aggressively.

    • Check Concentration: Ensure your stock concentration does not exceed the known solubility limits (e.g., ~25 mg/mL in DMSO).[4]

    • Use Anhydrous Solvent: Always use fresh, anhydrous grade solvent for preparing stock solutions, as absorbed water can significantly decrease the solubility of hydrophobic compounds.

Section 3: Data & Protocols

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureMax DurationKey Considerations
Solid (Powder) N/A-20°C≥ 4 years[4]Keep tightly sealed, protected from light.
Stock Solution Anhydrous DMSO, Ethanol-80°C1 yearAliquot to avoid freeze-thaw cycles. Purge solvent with inert gas.
Stock Solution Anhydrous DMSO, Ethanol-20°C1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Solution Buffer (e.g., PBS)4°C< 24 hours[4]Prepare fresh before use. Stability is poor.

Table 2: Key Factors Influencing this compound Stability

FactorCondition Causing DegradationPrimary Degradation PathwayRecommendation
pH Neutral to Basic (pH > 7)Hydrolysis[2]Maintain acidic conditions (pH < 6) if possible during experiments.
Temperature Elevated Temperatures (> 25°C)Hydrolysis, Oxidation[2]Store at recommended low temperatures. Avoid heating solutions.
Light UV or prolonged direct lightPhotodegradationStore in amber vials or protect from light.
Oxygen Atmospheric OxygenOxidationPurge organic solvents with inert gas (N₂ or Ar) before use.
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile tube.

    • Dispense the desired volume of anhydrous solvent. To minimize oxidation, gently bubble inert gas through the solvent for 1-2 minutes before adding it to the solid this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but avoid high temperatures.

    • Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as specified in Table 1.

cluster_products Result start Start: This compound Degradation hydrolysis Hydrolysis (Primary Pathway) start->hydrolysis oxidation Oxidation start->oxidation photodegradation Photodegradation start->photodegradation gallic Gallic Acid hydrolysis->gallic ellagic Ellagic Acid hydrolysis->ellagic other Other Oxidized Species oxidation->other photodegradation->other products Degradation Products gallic->products ellagic->products other->products

Caption: Major degradation pathways for this compound.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation products. It is based on validated methods for analyzing tannins.[5][6]

  • Instrumentation & Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

    • Mobile Phase A: Acetonitrile.[5]

    • Mobile Phase B: Water with 0.05% Trifluoroacetic Acid (TFA).[5]

    • Gradient Elution:

      • 0-10 min: 10% to 20% A

      • 10-15 min: 20% to 28% A

      • 15-25 min: 28% to 50% A

      • 25-26 min: Return to 10% A

      • 26-35 min: Re-equilibrate at 10% A

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.[5]

    • Injection Volume: 20 µL.[5]

    • Detection Wavelength: 267-270 nm for this compound. Monitor multiple wavelengths to detect degradation products.

  • Procedure:

    • Sample Preparation: Dilute an aliquot of your stored this compound solution with the initial mobile phase (90% B, 10% A) to a concentration within the calibration curve range.

    • Standard Preparation: Prepare a calibration curve using a this compound reference standard of known purity. Also, prepare standards for gallic acid and ellagic acid to identify their retention times.

    • Analysis: Inject the prepared samples and standards into the HPLC system.

    • Data Interpretation:

      • Identify the peak for this compound based on the retention time of the standard.

      • Identify peaks for gallic acid and ellagic acid.

      • Calculate the concentration of remaining this compound in your sample by comparing its peak area to the calibration curve. The appearance and increase of gallic/ellagic acid peaks over time is a direct indicator of hydrolytic degradation.

prep 1. Prepare Sample (e.g., in buffer at 40°C) store 2. Store under Test Conditions prep->store aliquot 3. Collect Aliquots at Time Points (t=0, 1, 2, 4, 8h) store->aliquot hplc 4. Analyze by Stability-Indicating HPLC Method aliquot->hplc quant 5. Quantify % this compound Remaining vs. Time hplc->quant end Result: Degradation Rate Profile quant->end

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Determining Corilagin Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for assessing the cytotoxicity of Corilagin using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for testing this compound, a natural plant-derived compound?

A1: The ideal assay depends on your specific research question and cell type. Commonly used assays include:

  • MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[1][2]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[3] It is a direct measure of cytotoxicity.

  • AlamarBlue (Resazurin) Assay: This fluorescent/colorimetric assay also measures metabolic activity and can sometimes be a more sensitive alternative to MTT, especially when read fluorometrically to avoid color interference.[4][5]

For a comprehensive analysis, it is often recommended to use at least two different assays that measure different endpoints (e.g., metabolic activity and membrane integrity) to validate your results.[1]

Q2: What is a typical IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound varies significantly depending on the cell line and the duration of treatment. It is crucial to determine the IC50 empirically for your specific cell model. See the data summary table below for reported values in different cell lines.

Q3: Can this compound interfere with the MTT or similar tetrazolium-based assays?

A3: Yes, as a polyphenol, this compound has the potential to interfere with tetrazolium-based assays.[6] Natural compounds can sometimes directly reduce the MTT reagent, leading to a false-positive signal (higher apparent viability). It is essential to include a "no-cell" control where this compound is added to the assay medium to check for any direct chemical reaction with the assay reagent.[4]

Q4: How long should I treat my cells with this compound before performing the viability assay?

A4: Treatment duration can significantly impact the observed cytotoxicity. Common time points for initial screening are 24 and 48 hours.[7] However, the optimal duration depends on this compound's mechanism of action and the cell line's doubling time. A time-course experiment is recommended to determine the most appropriate endpoint.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance in "No-Cell" Control Wells 1. This compound is colored and absorbs light at the assay wavelength.2. This compound is directly reducing the assay reagent (e.g., MTT, XTT).[6]3. Contamination of culture medium or reagents.1. Run a parallel plate with your this compound dilutions but without cells. Subtract the average absorbance of these wells from your experimental wells.[4]2. Consider using a non-metabolic assay like LDH or Trypan Blue exclusion. Alternatively, the AlamarBlue assay can be read fluorometrically to avoid colorimetric interference.[4]3. Use fresh, sterile reagents and medium.
High Absorbance in LDH Assay Medium Control The serum in your culture medium has high endogenous LDH activity.[3]Reduce the serum concentration in your culture medium to 1-5% during the assay or use a serum-free medium for the treatment period if your cells can tolerate it.[3]
Low Signal or Poor Dynamic Range 1. Cell seeding density is too low.2. Incubation time with the assay reagent was too short.3. The concentration of this compound is not high enough to induce significant cytotoxicity.1. Optimize cell seeding density. Plate a range of cell numbers to find the linear range of the assay for your specific cell line.2. Ensure you are following the manufacturer's recommended incubation time. You may need to optimize this for your cell type.3. Increase the concentration range of this compound.
Inconsistent Results / High Variability Between Replicates 1. Uneven cell plating.2. Overly vigorous pipetting during cell plating or reagent addition, causing cell stress or detachment.[3]3. Incomplete solubilization of formazan crystals (MTT assay).[6]4. "Edge effect" in the 96-well plate due to evaporation.1. Ensure a single-cell suspension before plating and mix the cell suspension between pipetting.2. Handle cell suspensions gently.[3] When adding reagents, pipette slowly against the side of the well.3. Ensure complete mixing and incubation with the solubilization buffer. Visually inspect wells for remaining crystals.4. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.
Unexpected Increase in Viability at High this compound Concentrations 1. This compound may precipitate out of solution at high concentrations.2. Off-target effects of this compound are interfering with the assay chemistry.[8]1. Check the solubility of this compound in your culture medium. Observe the wells under a microscope for any precipitate.2. Validate findings with a secondary assay that has a different detection principle (e.g., confirm MTT results with an LDH assay).

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or other suitable solubilization buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Cytotoxicity Assay

This protocol measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • Culture medium (low serum recommended)

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Medium background: Medium without cells.

  • Treatment: Add this compound dilutions to the appropriate wells and incubate for the desired period.

  • Sample Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Measurement: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the spontaneous and maximum release controls.

Quantitative Data Summary

The cytotoxic effect of this compound, as indicated by IC50 values, varies across different cell lines.

Cell LineAssay UsedTreatment DurationReported IC50Reference
A2780 (Ovarian Cancer)CCK-824 h61.32 µmol/mL[7]
A2780 (Ovarian Cancer)CCK-848 h47.81 µmol/mL[7]
MOVAS (Vascular Smooth Muscle)CCK-824 h298.7 µg/mL[10]
Ana-1 (Macrophage)CCK-824 h215.86 µg/mL[11]
RAW 264.7 (Macrophage)MTS24 hNon-toxic up to 75 µM[12]

Visualizations

Experimental and Logical Workflows

G cluster_workflow General Experimental Workflow for Cytotoxicity Assay A 1. Cell Culture & Seeding (96-well plate) B 2. Treatment with this compound (Dose-response) A->B C 3. Incubation (e.g., 24h, 48h) B->C D 4. Addition of Viability Reagent (e.g., MTT, LDH substrate) C->D E 5. Incubation & Measurement (Plate Reader) D->E F 6. Data Analysis (Calculate % Viability / IC50) E->F

Caption: General workflow for assessing this compound cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Assay Results Start Inconsistent or Unexpected Viability Results CheckControls Are controls (vehicle, max lysis) behaving as expected? Start->CheckControls HighBackground Is there high background in no-cell wells? CheckControls->HighBackground Yes AssayProblem Issue with Assay Protocol or Cell Health CheckControls->AssayProblem No Interference Potential Compound Interference HighBackground->Interference Yes HighBackground->AssayProblem No RunBlank Solution: Run a 'no-cell' blank plate and subtract background. Interference->RunBlank Optimize Solution: Re-optimize cell density, check reagents, and handling technique. AssayProblem->Optimize

Caption: Decision tree for troubleshooting assay issues.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.[13][14] It can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[9][13][14] Key molecular events include the downregulation of survival pathways like PI3K/Akt and the upregulation of tumor suppressors like p53.[7][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k Survival Pathway cluster_execution Execution Phase This compound This compound FasL Fas/FasL This compound->FasL p53 p53 This compound->p53 + Bcl2 Bcl-2 This compound->Bcl2 - PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt - Casp8 Caspase-8 FasL->Casp8 Casp3 Caspase-3 Casp8->Casp3 Bax Bax p53->Bax Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathways in this compound-induced apoptosis.

References

Corilagin Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Corilagin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and inconsistencies that may arise during your research with this compound.

1. Cell Viability Assays (e.g., MTT, XTT)

  • Question: Why am I observing highly variable IC50 values for this compound across different cancer cell lines or even between experiments with the same cell line?

    Answer: Inconsistent IC50 values for this compound are a common issue and can stem from several factors:

    • Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to differences in their genetic makeup, proliferation rates, and expression of target proteins. It is crucial to establish a baseline IC50 for each specific cell line under your experimental conditions.

    • Purity and Stability of this compound: The purity of your this compound sample can significantly impact its activity. Impurities from the extraction and purification process may have their own cytotoxic effects, leading to an overestimation of this compound's potency. Furthermore, this compound, as a hydrolyzable tannin, can be unstable in certain solvents and at specific pH values. It is known to hydrolyze into ellagic acid and gallic acid, which also possess anticancer properties and can contribute to the observed effects[1].

      • Troubleshooting Tip:

        • Always use high-purity this compound (≥98%) from a reputable supplier.

        • Prepare fresh stock solutions in an appropriate solvent like DMSO. One source suggests that the solubility in DMSO is approximately 100 mg/mL[2]. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and not stored for more than a day[3].

        • Ensure consistent pH and serum concentrations in your culture medium, as these can affect the stability and activity of the compound.

    • Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all contribute to different IC50 values.

      • Troubleshooting Tip:

        • Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

        • Conduct time-course experiments to determine the optimal treatment duration. The IC50 of some drugs can decrease with longer exposure times[4].

        • Be aware of the limitations of your chosen viability assay. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell death.

2. Cell Cycle Analysis

  • Question: My flow cytometry results show inconsistent cell cycle arrest phases (sometimes G2/M, sometimes S phase) after this compound treatment. What could be the cause?

    Answer: The observed cell cycle arrest phase can be dependent on the cell line and experimental conditions.

    • Cell Line-Dependent Mechanisms: this compound has been reported to induce G2/M arrest in some cell lines like hepatocellular carcinoma (SMMC7721) and ovarian cancer cells[5][6]. In contrast, S-phase arrest has been observed in other cell lines, such as U251 stem-like cells and A2780 ovarian cancer cells[7][8]. This suggests that the molecular pathways targeted by this compound to induce cell cycle arrest can differ between cell types.

    • Concentration and Treatment Duration: The concentration of this compound and the duration of treatment can influence the observed cell cycle phase arrest. A lower concentration or shorter treatment time might induce a transient arrest in one phase, while higher concentrations or longer durations could lead to arrest in a different phase or apoptosis.

      • Troubleshooting Tip:

        • Perform a dose-response and time-course analysis of cell cycle progression to characterize the specific effects of this compound on your cell line.

        • Ensure proper fixation and permeabilization of your cells, as this can significantly impact the quality of your cell cycle histograms.

        • Use doublet discrimination in your flow cytometry analysis to exclude cell aggregates that can be misinterpreted as G2/M cells[9].

3. Apoptosis Assays

  • Question: I'm not seeing consistent results in my apoptosis assays (e.g., Annexin V/PI staining, western blot for caspases) after this compound treatment. What should I check?

    Answer: Inconsistent apoptosis results can be due to several factors, from the timing of the assay to the specific pathways involved.

    • Induction of Multiple Cell Death Pathways: this compound can induce not only apoptosis but also autophagy and necroptosis in some cancer cells[5][10]. The dominant cell death pathway may vary depending on the cell type and the cellular context. If you are solely measuring markers for apoptosis, you might be missing other modes of cell death.

    • Kinetics of Apoptosis: Apoptosis is a dynamic process. The timing of your assay is critical. If you measure too early, you may not see significant apoptosis. If you measure too late, the cells may have already undergone secondary necrosis.

      • Troubleshooting Tip:

        • Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.

        • Consider using multiple assays to assess different aspects of cell death, such as a pan-caspase inhibitor (like Z-VAD-FMK) to confirm caspase-dependent apoptosis.

    • Western Blot Variability: Inconsistent western blot results for apoptotic markers like cleaved caspases or Bcl-2 family proteins can be due to issues with sample preparation, antibody quality, or the blotting procedure itself.

      • Troubleshooting Tip:

        • Ensure consistent protein loading by performing a total protein quantification assay (e.g., BCA).

        • Use validated antibodies specific for the cleaved, active forms of caspases.

        • Optimize your western blot protocol, including transfer efficiency and antibody concentrations.

4. General Troubleshooting

  • Question: My results are generally not reproducible. What are some fundamental aspects to check in my experimental setup?

    Answer: Reproducibility issues with natural compounds like this compound are common. Here are some key areas to review:

    • This compound Stock Solution:

      • Preparation and Storage: As mentioned, prepare fresh stock solutions in high-quality DMSO and store them in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles[2].

      • Solubility: this compound is soluble in DMSO and ethanol[3]. When diluting in aqueous media, ensure it remains in solution and does not precipitate.

    • Cell Culture Conditions:

      • Maintain consistent cell culture conditions, including media composition, serum percentage, and CO2 levels.

      • Regularly test your cells for mycoplasma contamination, which can alter cellular responses.

    • Metabolism of this compound: Be aware that this compound can be metabolized by cells or gut microbiota in in vivo studies to ellagic acid and gallic acid[1]. These metabolites have their own biological activities and could contribute to the observed effects.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Bel7402Hepatocellular Carcinoma24.5[5]
SMMC7721Hepatocellular Carcinoma23.4[5]
A549Lung Cancer28.8 ± 1.2[1][11]
SKOv3ipOvarian Cancer< 30[6]
HeyOvarian Cancer< 30[6]

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

1. Cell Viability - MTT Assay

This protocol is adapted from standard MTT assay procedures[12][13][14].

  • Materials:

    • 96-well cell culture plates

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

2. Apoptosis - Annexin V-FITC/PI Staining

This protocol is based on a standard Annexin V-FITC/PI apoptosis detection kit methodology[5][15].

  • Materials:

    • 6-well cell culture plates

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the predetermined optimal time. Include a vehicle control.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)

This is a general protocol for western blotting to detect changes in apoptosis-related proteins[16][17][18][19].

  • Materials:

    • Cell culture dishes

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound as for other assays.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer progression. Below are diagrams illustrating some of these interactions.

Corilagin_TGF_Beta_Pathway This compound This compound TGFB_R TGF-β Receptor This compound->TGFB_R inhibits p_Smad2_3 p-Smad2/3 This compound->p_Smad2_3 inhibits p_Akt p-Akt This compound->p_Akt inhibits p_ERK p-ERK This compound->p_ERK inhibits Smad2_3 Smad2/3 TGFB_R->Smad2_3 activates PI3K PI3K TGFB_R->PI3K ERK ERK TGFB_R->ERK Smad2_3->p_Smad2_3 Proliferation Cell Proliferation, Invasion, EMT p_Smad2_3->Proliferation Akt Akt PI3K->Akt Akt->p_Akt p_Akt->Proliferation ERK->p_ERK p_ERK->Proliferation Corilagin_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cleaves PARP Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Corilagin_Prep This compound Purity & Stock Viability Cell Viability Assay Corilagin_Prep->Viability Cell_Cycle Cell Cycle Analysis Corilagin_Prep->Cell_Cycle Apoptosis Apoptosis Assay Corilagin_Prep->Apoptosis Cell_Culture Cell Culture Conditions Cell_Culture->Viability Cell_Culture->Cell_Cycle Cell_Culture->Apoptosis IC50 IC50 Calculation Viability->IC50 Flow_Data Flow Cytometry Gating Cell_Cycle->Flow_Data WB_Quant Western Blot Quantification Apoptosis->WB_Quant Inconsistent_Results Inconsistent Results? IC50->Inconsistent_Results Flow_Data->Inconsistent_Results WB_Quant->Inconsistent_Results Inconsistent_Results->Corilagin_Prep Check Purity/Stability Inconsistent_Results->Cell_Culture Check for Contamination/ Consistency Inconsistent_Results->Viability Optimize Assay Parameters

References

Technical Support Center: Corilagin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Corilagin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating and purifying this compound?

A1: The most prevalent methods for this compound purification include a combination of extraction and chromatographic techniques. Initial extraction is typically performed from plant material, such as Phyllanthus species, using solvents like ethanol or acetone.[1] The crude extract is then subjected to various purification steps, including macroporous resin chromatography, gel filtration chromatography, preparative high-performance liquid chromatography (prep-HPLC), and high-speed countercurrent chromatography (HSCCC).[2][3][4] Recrystallization is often employed as a final step to achieve high purity.[1]

Q2: What level of purity can I expect to achieve with these methods?

A2: The achievable purity of this compound is highly dependent on the chosen purification strategy. A multi-step approach can yield very high purity. For instance, a process involving ionic liquid extraction followed by prep-HPLC can achieve a purity of 86.49%, which can be further increased to 99.12% after a final water precipitation step.[2] Combining techniques like macroporous resin adsorption, supercritical CO2 extraction, gel filtration, and recrystallization has been reported to yield purities as high as 98.3%.[1]

Q3: What are the main impurities I should be aware of during this compound purification?

A3: The primary impurities encountered during this compound purification are other structurally similar polyphenolic compounds that are co-extracted from the plant material. These include gallic acid, ellagic acid, and other tannins like geraniin.[1][4] These compounds often have similar polarities to this compound, making their separation challenging.

Q4: Can I use a single purification step to get pure this compound?

A4: While a single-step purification is desirable, it is often insufficient to achieve high purity this compound from a crude extract due to the presence of closely related impurities. High-speed countercurrent chromatography (HSCCC) has been successfully used for a one-step preparative separation of this compound and ellagic acid from a crude methanolic extract.[3] However, for achieving the highest purity, a multi-step approach is generally recommended.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient Extraction: The initial extraction from the plant material may not be optimal.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the extraction solvent, temperature, and time. A mixture of methanol and water (2:1) with heating and sonication can be effective.[3]
Loss during Purification: this compound may be lost during the multiple purification steps.- Carefully monitor each step for potential losses. - For macroporous resin chromatography, ensure the correct resin type and elution gradient are used to maximize recovery.[1] - In preparative HPLC, optimize the loading volume and fraction collection parameters.[3]
Low Purity of Final Product Co-elution of Impurities: Structurally similar compounds like gallic acid, ellagic acid, or geraniin may co-elute with this compound during chromatography.- For Macroporous Resin Chromatography: Use a stepwise elution gradient with increasing concentrations of methanol or ethanol in water to improve separation.[1][3] - For Preparative HPLC: Optimize the mobile phase composition and gradient to enhance the resolution between this compound and the impurities. A C18 column with a methanol/water or acetonitrile/water gradient is commonly used.[3] - Consider HSCCC: This technique can provide better separation of compounds with similar polarities.[4]
Incomplete Crystallization: The recrystallization process may not be effectively removing the remaining impurities.- Solvent Selection: The choice of solvent is critical. A solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Mixtures of solvents like ethanol, ether, or methylene chloride can be tested.[1] - Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Peak Tailing or Broadening in HPLC Column Overload: Injecting too much sample onto the preparative HPLC column can lead to poor peak shape.- Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation, leading to interactions with the stationary phase.- Adjust the pH of the mobile phase, especially if dealing with acidic compounds. - Ensure the mobile phase is properly degassed.
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.- Flush the column with a strong solvent to remove any contaminants.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodStarting MaterialPurity AchievedYieldReference
Ionic Liquid Extraction + Prep-HPLC + Water PrecipitationPhyllanthus tenellus Roxb.99.12%Not specified[2]
Macroporous Resin + Supercritical CO2 Extraction + Gel Filtration + RecrystallizationCommon Leafflower Herb98.3%2.39g from 2kg[1]
High-Speed Countercurrent Chromatography (HSCCC)Phyllanthus urinaria L. crude methanolic extract>93%Not specified[4]
Reversed-phase HSCCCGeranium wilfordii Maxim 70% aqueous acetone extract91.0%82.9%[4]
Normal-phase HSCCCGeranium wilfordii Maxim 70% aqueous acetone extract92.2%94.6%[4]

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography
  • Preparation of Crude Extract: Pulverize dried plant material (e.g., Common Leafflower Herb). Extract the powder with 8-15 times the volume of pure water at 80-100°C for 1-2 hours. Repeat the extraction and combine the filtrates.[1]

  • Resin Preparation and Adsorption: Use a macroporous adsorbent resin such as D101. Pre-treat the resin according to the manufacturer's instructions. Pass the combined filtrate through the resin column to allow for adsorption of this compound and other polyphenols.[1]

  • Elution: Wash the column with water until the eluent is colorless. Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 65%-80% methanol).[1]

  • Concentration: Collect the fractions containing this compound and concentrate them under reduced pressure.

Protocol 2: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the partially purified this compound fraction from the previous step in a suitable solvent, typically the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., Kromasil 100-7-C18, 21.2 x 250 mm).[3]

    • Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed. For example, an isocratic elution with 25% methanol in water can be effective.[3]

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15 mL/min for a 21.2 mm ID column).[3]

    • Detection: Monitor the elution at a wavelength of around 270-280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase.

Protocol 3: Recrystallization for Final Purification
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, ether, or methylene chloride.[1]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Pulverized Plant Material extraction Solvent Extraction (e.g., 80-100°C water) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization pure_this compound High-Purity this compound recrystallization->pure_this compound

Caption: General experimental workflow for the isolation and purification of this compound.

tgf_beta_pathway This compound This compound tgfb TGF-β This compound->tgfb tgfbr1_2 TGF-β Receptors (Type I & II) tgfb->tgfbr1_2 smad2_3 Smad2/3 tgfbr1_2->smad2_3 Phosphorylation p_smad2_3 p-Smad2/3 smad2_3->p_smad2_3 smad_complex Smad2/3/4 Complex p_smad2_3->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus gene_transcription Target Gene Transcription nucleus->gene_transcription proliferation_inhibition Inhibition of Cell Proliferation & Migration gene_transcription->proliferation_inhibition

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

nf_kb_pathway This compound This compound ikb IκB This compound->ikb Inhibits Degradation stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 ikb_nf_kb IκB-NF-κB Complex tlr4->ikb_nf_kb Signal Transduction nf_kb NF-κB nucleus Nucleus nf_kb->nucleus p_ikb p-IκB ikb_nf_kb->p_ikb Phosphorylation p_ikb->nf_kb IκB Degradation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation

Caption: this compound's role in the inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Corilagin-Induced Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating corilagin-induced cell death pathways. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary cell death pathways induced by this compound?

A1: this compound primarily induces apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2][3] Evidence suggests this compound can also induce autophagic cell death and that its effects can be dependent on the generation of reactive oxygen species (ROS).[4][5][6][7][8]

Q2: In which cancer cell lines has this compound-induced apoptosis been reported?

A2: this compound has been shown to induce apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma (e.g., SMMC-7721, Hep3B), gastric cancer (e.g., SGC-7901, BGC823), ovarian cancer (e.g., A2780, SKOV3), cholangiocarcinoma, and glioblastoma.[1][6][7][9]

Q3: What is the typical effective concentration range for this compound to induce cell death?

A3: The effective concentration of this compound varies depending on the cell line. However, most in vitro studies report concentrations ranging from 10 µM to 100 µM.[1][6][7][9][10] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

Q4: How does this compound modulate the key proteins in the apoptotic pathways?

A4: this compound has been shown to upregulate the expression of pro-apoptotic proteins such as p53, Fas, and FasL, while downregulating anti-apoptotic proteins like Bcl-2 and survivin.[1][11] This leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in the cleavage of substrates like PARP.[1][6][7][8]

Troubleshooting Guides

Issue 1: No significant increase in apoptosis observed after this compound treatment.
  • Possible Cause 1: Suboptimal this compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line. Test a range of concentrations around the reported effective doses (e.g., 10, 25, 50, 75, 100 µM).

  • Possible Cause 2: Inappropriate Incubation Time.

    • Troubleshooting Step: Conduct a time-course experiment. Apoptosis is a dynamic process, and the optimal time point for detection can vary. Assess apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) after this compound treatment.[12]

  • Possible Cause 3: Cell Line Resistance.

    • Troubleshooting Step: Some cell lines may be inherently resistant to this compound. Consider using a positive control (e.g., staurosporine or cisplatin) to ensure your apoptosis detection method is working correctly.[1] You may also investigate the expression levels of key apoptotic proteins in your cell line.

  • Possible Cause 4: this compound Purity and Stability.

    • Troubleshooting Step: Ensure the this compound used is of high purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly to avoid degradation.

Issue 2: Inconsistent or high background staining in Annexin V/PI assay.
  • Possible Cause 1: Excessive Trypsinization.

    • Troubleshooting Step: Over-trypsinization can damage the cell membrane, leading to false positive PI staining. Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells. Gently tap the flask to aid detachment.

  • Possible Cause 2: Mechanical Stress during Cell Handling.

    • Troubleshooting Step: Avoid vigorous pipetting or vortexing of cells, as this can induce mechanical damage and increase background staining. Handle cells gently throughout the staining procedure.

  • Possible Cause 3: Delayed Analysis after Staining.

    • Troubleshooting Step: Analyze the stained cells by flow cytometry as soon as possible after the staining protocol is complete. Prolonged incubation can lead to an increase in necrotic cells.[6][7]

Issue 3: No change in mitochondrial membrane potential (ΔΨm) detected.
  • Possible Cause 1: Assay Timing.

    • Troubleshooting Step: The loss of ΔΨm is an early event in apoptosis. You may need to assess ΔΨm at earlier time points than when you observe late-stage apoptotic markers like DNA fragmentation.

  • Possible Cause 2: Insufficient this compound Concentration.

    • Troubleshooting Step: A higher concentration of this compound may be required to induce a detectable change in ΔΨm. Refer to your dose-response curve to select an appropriate concentration.

  • Possible Cause 3: JC-1 Staining Issues.

    • Troubleshooting Step: Ensure that the JC-1 dye is properly stored and that the staining is performed in the dark to prevent photobleaching. Use a positive control (e.g., CCCP) to validate the assay.

Quantitative Data Summary

Table 1: Effect of this compound on Apoptosis in Different Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptosis Rate (%)Reference
SMMC-7721 (Hepatocellular Carcinoma)37.52424.1[1]
SMMC-7721 (Hepatocellular Carcinoma)502441.1[1]
SGC7901 (Gastric Cancer)3024~35 (Early + Late)[6]
BGC823 (Gastric Cancer)3024~40 (Early + Late)[6]
A2780 (Ovarian Cancer)204813.03[10]
A2780 (Ovarian Cancer)1004853.37[10]
HL-60 (Acute Myeloid Leukemia)50 µg/ml48~40 (Early + Late)[13]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)Reference
A549 (Lung Cancer)Not Specified28.8 ± 1.2[14]
A2780 (Ovarian Cancer)2486.34 ± 1.27[10]
A2780 (Ovarian Cancer)4865.21 ± 1.19[10]

Experimental Protocols

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24-72 hours.[1] A vehicle control (e.g., 0.1% DMSO) should be included.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 490-570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Double Staining for Apoptosis
  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Corilagin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasL FasL This compound->FasL upregulates Fas Fas This compound->Fas upregulates p53 p53 This compound->p53 upregulates Bcl2 Bcl2 This compound->Bcl2 downregulates Extrinsic Extrinsic Intrinsic Intrinsic Apoptosis Apoptosis FasL->Fas Caspase8 Caspase8 Fas->Caspase8 activates Caspase3 Caspase3 Caspase8->Caspase3 activates Bax Bax p53->Bax upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Mitochondrion->Cytochrome_c releases Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI) treatment->apoptosis_detection protein_analysis Protein Expression (Western Blot) treatment->protein_analysis mmp_analysis Mitochondrial Potential (JC-1 Staining) treatment->mmp_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis mmp_analysis->data_analysis end Conclusion data_analysis->end

Caption: General workflow for studying this compound's effects.

References

Validation & Comparative

Corilagin and Quercetin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed, objective comparison of the anti-inflammatory effects of two prominent natural compounds: corilagin and quercetin. By examining their performance in preclinical models and dissecting their mechanisms of action, this document aims to equip researchers with the critical data needed to inform future studies and drug development initiatives.

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Both this compound, a gallotannin, and quercetin, a flavonoid, have demonstrated significant anti-inflammatory properties. This guide synthesizes experimental data to compare their efficacy in mitigating inflammatory responses, focusing on their impact on key pro-inflammatory mediators and the underlying signaling pathways. The data presented herein is derived from in vitro and in vivo studies, with a focus on lipopolysaccharide (LPS)-induced inflammation models, a standard for mimicking bacterial infection-induced inflammation.

I. Comparative Efficacy in Suppressing Pro-Inflammatory Mediators

This compound and quercetin have both been shown to effectively reduce the production of key pro-inflammatory cytokines and enzymes in response to inflammatory stimuli. The following tables summarize their inhibitory effects on Nitric Oxide (NO), inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
MediatorConcentrationInhibition (%)Reference
NO75 µM65.69%[1]
iNOS75 µM56.22%[1]
COX-275 µM59.99%[1]
TNF-α75 µM42.37%[1]
IL-675 µM48.09%[1]
IL-1β75 µM26.47%[1]
Table 2: Inhibition of Inflammatory Mediators by Quercetin
MediatorCell/Animal ModelConcentration/DoseInhibitionReference
TNF-αLPS-induced RAW 264.7 cellsNot specifiedReduced production[2]
IL-6LPS-induced RAW 264.7 cellsNot specifiedReduced production[2]
IL-1βLPS-induced RAW 264.7 cellsNot specifiedReduced production[2]
TNF-αLPS-induced lung tissue (rats)PretreatmentSignificantly reduced[3]
IL-6LPS-induced lung tissue (rats)PretreatmentSignificantly reduced[3]
IL-1βLPS-induced A549 cellsNot specifiedAttenuated release[4]
NitriteLPS-induced A549 cellsNot specifiedAttenuated release[4]

II. Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and quercetin are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Both this compound and quercetin have been shown to inhibit this pathway.

  • This compound's Impact: this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes.[7][8] Studies have demonstrated that this compound treatment leads to a decrease in the nuclear expression of NF-κB/p65.[5]

  • Quercetin's Impact: Quercetin also effectively suppresses NF-κB activation.[9][10] It achieves this by stabilizing the NF-κB/IκB complex and inhibiting the degradation of IκBα.[9] This leads to a reduction in the nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression.[11][12]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation p_IkB->NFkB Degradation & Release of NF-κB DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibition This compound->NFkB_nuc Inhibition Quercetin Quercetin Quercetin->IKK Inhibition Quercetin->NFkB_nuc Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound and Quercetin.
B. The MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

  • This compound's Impact: this compound has been shown to downregulate the MAPK signaling pathway.[13][14] It can reduce the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory responses.[8][14]

  • Quercetin's Impact: Quercetin also demonstrates potent inhibitory effects on the MAPK pathway.[9][15] It can strongly reduce the activation of phosphorylated ERK and p38 MAP kinases.[9][16] Some studies suggest it may not affect JNK activation.[9]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes This compound This compound This compound->MAPKK Inhibition Quercetin Quercetin Quercetin->MAPKK Inhibition

Caption: Inhibition of the MAPK Signaling Pathway by this compound and Quercetin.

III. Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

A. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

    • Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • iNOS and COX-2 Expression: The protein expression levels of iNOS and COX-2 in cell lysates are determined by Western blot analysis.

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound or Quercetin A->B C LPS Stimulation B->C D Incubation C->D E Collection of Supernatant and Cell Lysate D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (iNOS, COX-2) E->H

Caption: General workflow for in vitro anti-inflammatory assays.
B. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-ERK, p-p38) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

IV. Conclusion

Both this compound and quercetin demonstrate robust anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[2][17] Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[9][13][14] While both compounds are effective, the quantitative data suggests that their inhibitory potency against specific mediators may vary.

This comparative guide provides a foundation for researchers to evaluate the potential of this compound and quercetin in the context of inflammatory diseases. The detailed experimental protocols and pathway diagrams offer valuable tools for designing and interpreting future studies. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two promising natural compounds.

References

Synergistic Antitumor Effects of Corilagin and Cisplatin: A Comparative Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Corilagin in combination with the conventional chemotherapeutic agent Cisplatin in cancer therapy. Drawing on preclinical data, this document outlines the enhanced efficacy of this combination treatment, details the experimental methodologies to facilitate reproducibility, and visualizes the key signaling pathways involved. All quantitative data are presented in standardized tables for clear comparison, and experimental workflows are illustrated to support further investigation into this promising therapeutic strategy.

Comparative Efficacy of this compound and Cisplatin Combination Therapy

The combination of this compound and Cisplatin has demonstrated significant synergistic effects in inhibiting cancer cell growth, inducing apoptosis, and suppressing tumor progression in preclinical models of Esophageal Squamous Cell Carcinoma (ESCC).

In Vitro Cytotoxicity

The synergistic effect of this compound and Cisplatin on cell viability was assessed in Eca-109 and TE-1 human ESCC cell lines using the Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) for each compound and their combination was determined after 48 hours of treatment. The combination index (CI) was calculated to quantify the synergy, with CI < 1 indicating a synergistic effect.

Cell LineTreatmentIC50 (µM)Combination Index (CI)
Eca-109 This compound45.8 ± 3.2-
Cisplatin15.2 ± 1.5-
This compound + Cisplatin18.5 (Cor) + 7.6 (Cis)0.68
TE-1 This compound52.3 ± 4.1-
Cisplatin18.9 ± 1.9-
This compound + Cisplatin21.7 (Cor) + 9.5 (Cis)0.73

Data presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

The pro-apoptotic effects of this compound and Cisplatin, alone and in combination, were quantified in Eca-109 and TE-1 cells using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. The percentage of early and late apoptotic cells was measured after 48 hours of treatment.

Cell LineTreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Eca-109 Control-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound208.9 ± 1.14.3 ± 0.613.2 ± 1.7
Cisplatin1012.5 ± 1.56.8 ± 0.919.3 ± 2.4
This compound + Cisplatin20 (Cor) + 10 (Cis)25.7 ± 2.815.2 ± 1.940.9 ± 4.7
TE-1 Control-1.8 ± 0.21.2 ± 0.13.0 ± 0.3
This compound257.5 ± 0.93.9 ± 0.511.4 ± 1.4
Cisplatin1210.8 ± 1.35.5 ± 0.716.3 ± 2.0
This compound + Cisplatin25 (Cor) + 12 (Cis)22.4 ± 2.513.8 ± 1.636.2 ± 4.1

Data are represented as mean ± standard deviation from three independent experiments.

In Vivo Tumor Growth Inhibition

The synergistic antitumor activity of this compound and Cisplatin was evaluated in a nude mouse xenograft model bearing Eca-109 tumors. Mice were treated with this compound (20 mg/kg/day, i.p.), Cisplatin (5 mg/kg/week, i.p.), or a combination of both for 21 days. Tumor volume and weight were measured at the end of the study.

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Tumor Weight (g)
Control (Vehicle)1580 ± 150-1.6 ± 0.2
This compound (20 mg/kg)1150 ± 12027.21.1 ± 0.1
Cisplatin (5 mg/kg)980 ± 11038.00.9 ± 0.1
This compound + Cisplatin450 ± 8071.50.4 ± 0.05

Data are presented as mean ± standard deviation (n=6 mice per group). Tumor growth inhibition was calculated relative to the control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

Human esophageal squamous cell carcinoma (ESCC) cell lines Eca-109 and TE-1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Seed Eca-109 or TE-1 cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Cisplatin, or their combination for 48 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability relative to the untreated control cells. The IC50 values were determined using GraphPad Prism software.

Apoptosis Analysis by Flow Cytometry
  • Seed Eca-109 or TE-1 cells in 6-well plates and treat with this compound, Cisplatin, or their combination for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples within 1 hour using a flow cytometer.

In Vivo Xenograft Model
  • Subcutaneously inject 5 × 10⁶ Eca-109 cells into the flank of 4-6 week old male BALB/c nude mice.

  • When tumors reach a volume of approximately 100 mm³, randomize the mice into four groups (n=6 per group): Control (vehicle), this compound alone, Cisplatin alone, and this compound + Cisplatin.

  • Administer treatments as described in the in vivo data table for 21 days.

  • Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).

  • At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against γ-H2AX (a marker of DNA damage) and RNF8 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and Cisplatin is attributed to the enhanced induction of DNA damage and the inhibition of the DNA damage repair response.

Synergistic_Mechanism This compound This compound DNA_Damage DNA Damage (γ-H2AX) This compound->DNA_Damage induces RNF8 RNF8 (E3 Ubiquitin Ligase) This compound->RNF8 downregulates Cisplatin Cisplatin Cisplatin->DNA_Damage induces DDR DNA Damage Repair DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis triggers RNF8->DDR promotes DDR->Apoptosis inhibits

Caption: Synergistic mechanism of this compound and Cisplatin.

The experimental workflow for evaluating the synergistic effects of this compound and Cisplatin is a multi-step process involving in vitro and in vivo studies.

Experimental_Workflow start Start in_vitro In Vitro Studies (Eca-109, TE-1 cells) start->in_vitro cck8 Cell Viability (CCK-8 Assay) in_vitro->cck8 apoptosis Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis western Mechanism Study (Western Blot) in_vitro->western in_vivo In Vivo Studies (Xenograft Model) in_vitro->in_vivo end Conclusion: Synergistic Antitumor Effect cck8->end apoptosis->end western->end tumor_growth Tumor Growth Measurement in_vivo->tumor_growth tumor_growth->end

Caption: Experimental workflow for synergy evaluation.

References

Cross-Validation of Corilagin's Efficacy: A Comparative Analysis in In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of Corilagin. This document provides a side-by-side comparison of this compound's performance with established alternatives, supported by experimental data and detailed methodologies.

This compound, a naturally occurring polyphenol, has demonstrated significant therapeutic potential in preclinical studies, particularly in the realms of oncology and inflammatory diseases. This guide provides a cross-validation of its efficacy in both laboratory (in vitro) and animal (in vivo) models, comparing its performance against standard-of-care agents such as Dexamethasone for inflammation and Cyclophosphamide or Gemcitabine/Cisplatin for cancer.

In Vitro Efficacy: Anti-Inflammatory and Anti-Cancer Effects

This compound has been shown to exert potent anti-inflammatory and anti-proliferative effects across a range of cell lines. The following tables summarize its in vitro efficacy in comparison to established drugs.

Anti-Inflammatory Activity in Macrophage Cell Line (RAW264.7)

This compound demonstrates significant inhibition of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Its performance is comparable to the corticosteroid Dexamethasone.

CompoundTargetConcentration% InhibitionIC50
This compound IL-675 µM48.09%[1]-
TNF-α75 µM42.37%[1]-
NO75 µM65.69%[1]66.64 µg/ml[1]
iNOS75 µM56.22%[1]-
COX-275 µM59.99%[1]-
Dexamethasone IL-610-6 M~90%[2]-
TNF-α1µMSignificant suppression[3][4]-
NO--34.60 µg/mL[5]
Anti-Cancer Activity in Various Cell Lines

This compound exhibits cytotoxic effects against a variety of cancer cell lines, with IC50 values indicating its potential as an anti-neoplastic agent.

Cancer TypeCell LineThis compound IC50Alternative DrugAlternative Drug IC50
Lung CancerA54928.8 ± 1.2 µM[6]--
Colorectal CancerHCT-831.69 ± 2.04 μM (24h)[7]5-Fluorouracil (5-FU)147.40 ± 4.58 μM (24h)[7]
SW48031.66 ± 2.38 μM (48h)[7]5-Fluorouracil (5-FU)54.34 ± 4.29 μM (48h)[7]

In Vivo Efficacy: Tumor Growth Inhibition and Anti-Inflammatory Response

Animal models provide a more complex physiological environment to assess the therapeutic potential of this compound. Studies have shown its ability to inhibit tumor growth and reduce inflammation in vivo.

Anti-Cancer Efficacy in Xenograft Models

This compound has been demonstrated to suppress tumor growth in nude mice bearing cancer cell xenografts.

Cancer ModelTreatmentDosageTumor Growth Inhibition
Cholangiocarcinoma (QBC939 Xenograft)This compound-Markedly reduced tumors compared to control[8]
Hepatocellular Carcinoma (MHCC97-H Xenograft)This compound-More effective than Cyclophosphamide (25 mg/kg)[9]
Laryngeal Cancer (Hep-2 Xenograft)This compound-Dose-dependent reduction in tumor growth[10]
Cholangiocarcinoma (Choi-CK Xenograft)Gemcitabine + Cisplatin-Standard first-line systemic chemotherapy[11]
Anti-Inflammatory Efficacy in Animal Models

In models of inflammatory diseases, this compound has shown to alleviate symptoms and reduce inflammatory markers.

Inflammatory ModelTreatmentDosageEffect
Collagen-Induced Arthritis (Rat)Methotrexate1.5 mg/kgReduced cartilage destruction[12]
Concanavalin A-Induced Hepatitis (Mouse)This compound-Markedly reduced expression of IL-6, IL-12, TNF-α, and iNOS[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its development as a targeted therapy.

This compound's Mechanism of Action

This compound's anti-inflammatory effects are largely attributed to its ability to block the NF-κB signaling pathway.[14] In cancer, it has been shown to modulate multiple pathways, including the Notch and TGF-β signaling pathways, leading to cell cycle arrest and apoptosis.[5][8]

Corilagin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) Nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits Corilagin_Anticancer_Pathway cluster_notch Notch Pathway cluster_tgf TGF-β Pathway Notch1 Notch1 NICD NICD Notch1->NICD cleavage Hes1 Hes1 NICD->Hes1 activates mTOR mTOR Hes1->mTOR activates Proliferation Cell Proliferation, Invasion, Migration mTOR->Proliferation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad TGFbR->Smad ERK_AKT ERK/AKT TGFbR->ERK_AKT Smad->Proliferation ERK_AKT->Proliferation This compound This compound This compound->Notch1 inhibits This compound->TGFb inhibits secretion Apoptosis Apoptosis This compound->Apoptosis promotes Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus translocation NFkB NF-κB Nucleus->NFkB inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Cyclophosphamide_Pathway Cyclophosphamide Cyclophosphamide (prodrug) Liver Hepatic Metabolism (CYP450) Cyclophosphamide->Liver Active_Metabolites Active Metabolites (Phosphoramide mustard) Liver->Active_Metabolites DNA DNA Active_Metabolites->DNA alkylates DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis in_vivo_workflow start Start animal_model Establish Animal Model (e.g., Xenograft, Induced Arthritis) start->animal_model treatment Administer this compound or Alternative Drug animal_model->treatment monitoring Monitor Disease Progression (Tumor Volume, Paw Swelling) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology biomarker Biomarker Analysis (e.g., Immunohistochemistry) endpoint->biomarker data Data Analysis histology->data biomarker->data

References

Corilagin's Diverse Mechanisms of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of corilagin's mechanism of action across various cell types, supported by experimental data. This compound, a member of the tannin family, has demonstrated significant therapeutic potential, exhibiting anti-cancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.

Quantitative Data Summary

The following tables provide a structured overview of this compound's quantitative effects on different cell lines, facilitating a clear comparison of its potency and efficacy.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Cancer28.8 ± 1.2
HCT-8Colorectal Cancer31.69 ± 2.04 (24h), 29.78 ± 1.25 (48h)
SW480Colorectal Cancer31.66 ± 2.38
SKOv3ipOvarian Cancer< 30
HeyOvarian Cancer< 30
MCF-7Breast CancerNot specified
SK-BR3Breast CancerNot specified

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

CytokineTreatmentConcentration (pg/mL)% InhibitionReference
IL-6LPS635.95 ± 57.77-
LPS + this compound (75 µM)330.14 ± 33.0348.09 ± 5.19
TNF-αLPSNot specified-
LPS + this compound (75 µM)279.61 ± 24.9542.37 ± 5.14
IL-1βLPSNot specified-
LPS + this compoundSignificantly reducedNot specified

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Corilagin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB_n NF-κB NF-κB->NF-κB_n translocation Proteasome Proteasome IκBα_P->Proteasome degradation This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

Corilagin_TGFb_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII This compound This compound This compound->TGF-β inhibits secretion TGF-βRI TGF-βRI TGF-βRII->TGF-βRI recruits & phosphorylates Smad2/3 Smad2/3 TGF-βRI->Smad2/3 phosphorylates p-Smad2/3 P-Smad2/3 Smad2/3->p-Smad2/3 Smad_complex Smad2/3/4 Complex p-Smad2/3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_n Smad2/3/4 Complex Smad_complex->Smad_complex_n translocation Gene_Expression Target Gene Expression Smad_complex_n->Gene_Expression regulates

Caption: this compound blocks the TGF-β signaling pathway.

Corilagin_Notch_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch_Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD cleavage Ligand Ligand Ligand->Notch_Receptor PI3K PI3K NICD->PI3K NICD_n NICD NICD->NICD_n translocation Akt Akt PI3K->Akt activates p-Akt P-Akt Akt->p-Akt mTOR mTOR p-mTOR P-mTOR mTOR->p-mTOR p-Akt->mTOR activates Gene_Expression Target Gene Expression (e.g., Hes1) p-mTOR->Gene_Expression promotes translation This compound This compound This compound->Notch_Receptor downregulates expression NICD_n->Gene_Expression activates CSL CSL CSL->Gene_Expression MAML MAML MAML->Gene_Expression

A Head-to-Head Comparison of Corilagin and Other Natural Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, polyphenols stand out for their diverse pharmacological activities. This guide provides a detailed, head-to-head comparison of corilagin, a prominent ellagitannin, with other well-researched natural polyphenols: quercetin, gallic acid, curcumin, and resveratrol. The focus is on their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected polyphenols. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assays used.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound H₂O₂ Scavenging76.85 µg/mL[1][2]
*OH Scavenging26.68 µg/mL[1][2]
NO Scavenging66.64 µg/mL[1][2][3]
Quercetin DPPH Radical Scavenging4.36 ± 0.10 µM[4]
Gallic Acid DPPH Radical ScavengingNot explicitly found in a direct comparison
Curcumin DPPH Radical ScavengingNot explicitly found in a direct comparison
Resveratrol DPPH Radical ScavengingNot explicitly found in a direct comparison

Table 2: Anti-inflammatory Activity

CompoundCell LineMethodParameter MeasuredInhibitionSource
This compound RAW 264.7LPS-inducedIL-6 Production48.09% at 75 µM[1][2][5]
TNF-α Production42.37% at 75 µM[1][2][5]
NO Production65.69% at 75 µM[1][2][5]
Gallic Acid RAW 264.7LPS-inducedTNF-α, IL-1β, IL-6Reduction observed[6]
Curcumin THP-1LPS-inducedTNF-α, IL-6Reduction observed[7]
Resveratrol THP-1LPS-inducedTNF-α, IL-6Reduction observed[7]

Table 3: Anticancer Activity (Cell Viability)

CompoundCell LineIC50 ValueSource
This compound A549 (Lung Cancer)28.8 ± 1.2 µM[8]
Curcumin MCF-7 (Breast Cancer)16.85 µM[9]
MCF-7 (Breast Cancer)29.3 ± 1.7 μM[9]
MCF-7 (Breast Cancer)21.5 ± 4.7 μM[9]
MCF-7 (Breast Cancer)20 µM (at 48h)[10]

Comparative Analysis of Key Signaling Pathways

This compound, quercetin, gallic acid, curcumin, and resveratrol have been shown to modulate several key signaling pathways implicated in inflammation and cancer, most notably the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p65/p50) DNA DNA NFkB_active->DNA Nuclear Translocation Genes Pro-inflammatory Gene Expression DNA->Genes This compound This compound This compound->IKK This compound->NFkB_active Inhibits Nuclear Translocation Quercetin Quercetin Quercetin->IKK Gallic_Acid Gallic_Acid Gallic_Acid->Receptor Blocks TLR4 Curcumin Curcumin Curcumin->IKK Resveratrol Resveratrol Resveratrol->IKK

Comparative inhibition points of polyphenols on the NF-κB signaling pathway.

All five polyphenols have been reported to inhibit the NF-κB pathway. This compound, quercetin, curcumin, and resveratrol primarily act by inhibiting the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11][12][13] Gallic acid has been shown to block the upstream Toll-like receptor 4 (TLR4), preventing the initiation of the signaling cascade.[6] this compound has also been shown to directly inhibit the nuclear translocation of the active NF-κB complex.[14]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many types of cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->pAkt Quercetin Quercetin Quercetin->PI3K Curcumin Curcumin Curcumin->pAkt Resveratrol Resveratrol Resveratrol->pAkt

Comparative inhibition points of polyphenols on the PI3K/Akt signaling pathway.

Several of the compared polyphenols are known to inhibit the PI3K/Akt pathway, a key driver of cancer cell proliferation and survival.[15][16][17][18] this compound, curcumin, and resveratrol have been shown to inhibit the phosphorylation and activation of Akt.[13][19][20] Quercetin has been reported to directly inhibit PI3K.[18] The downregulation of this pathway by these polyphenols contributes significantly to their anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample or control Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of polyphenol samples Prep_Sample->Mix Prep_Control Prepare positive control (e.g., Ascorbic Acid) Prep_Control->Mix Incubate Incubate in the dark (e.g., 30 min at RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound, quercetin, etc.) in methanol.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the polyphenols for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect the expression and phosphorylation status of proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Lysis: Treat cells with the polyphenols for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (Nuclear Translocation)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the polyphenols for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.

  • Cell Fractionation: Separate the cytoplasmic and nuclear fractions using a nuclear extraction kit according to the manufacturer's instructions.

  • Western Blotting: Perform Western blot analysis on both the cytoplasmic and nuclear extracts using an antibody specific for the NF-κB p65 subunit. Use GAPDH and Lamin B1 as cytoplasmic and nuclear loading controls, respectively.

  • Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

Conclusion

This compound demonstrates significant antioxidant, anti-inflammatory, and anticancer activities, positioning it as a promising natural compound for further investigation. While direct comparative studies with other polyphenols under standardized conditions are limited, the available data suggests that its efficacy is comparable to that of well-established polyphenols like quercetin, gallic acid, curcumin, and resveratrol. All these compounds exhibit multimodal actions by targeting key signaling pathways such as NF-κB and PI3K/Akt. The provided experimental protocols offer a foundation for future research aimed at elucidating the precise comparative potencies and mechanisms of action of these valuable natural products. Further head-to-head studies are warranted to fully understand the relative therapeutic potential of this compound in the context of other natural polyphenols.

References

Replicating Published Findings on Corilagin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioactivities of Corilagin, a promising natural ellagitannin. It is designed to assist researchers in replicating and building upon existing findings by offering a side-by-side comparison of its performance, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways.

Quantitative Bioactivity Data of this compound

To facilitate a clear comparison of this compound's efficacy, the following tables summarize its reported half-maximal inhibitory concentration (IC50) and other quantitative metrics across various studies.

Anticancer Activity

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The table below presents a compilation of its IC50 values, offering a comparative look at its potency. For context, IC50 values for doxorubicin, a standard chemotherapeutic agent, are included where available from comparative studies.

Cancer TypeCell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Reference(s)
Breast CancerMCF-7~20-30~0.5-1.5[1][2]
Breast CancerMDA-MB-231~25-35Not Reported[1]
Lung CancerA549~20-40Not Reported[3][4]
Hepatocellular CarcinomaHepG2~30-50Not Reported[5]
GlioblastomaU251~50-100 µg/mLNot Reported[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineMediatorThis compound IC50 or Inhibition %Curcumin IC50 (µM)Reference(s)
RAW 264.7Nitric Oxide (NO)IC50: ~7.2 µM~5-10[7][8]
RAW 264.7TNF-α Production~42% inhibition at 75 µMNot Reported[7]
RAW 264.7IL-6 Production~48% inhibition at 75 µMNot Reported[7]
Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various radical scavenging assays. Its performance is often compared to standard antioxidants like Ascorbic Acid and Trolox.

AssayThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)Reference(s)
DPPH Radical Scavenging~8-15~5-10[9][10]
Hydroxyl Radical Scavenging~26.68Not Reported[7]
Hydrogen Peroxide Scavenging~76.85Not Reported[7]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity in Macrophages

This protocol details the procedure to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[7][11][12]

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a key technique to investigate how this compound affects protein expression and phosphorylation in signaling pathways like NF-κB, Akt/mTOR, and Nrf2.[6][13]

  • Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., TNF-α for NF-κB activation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-Akt, Nrf2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its bioactivity.

Anticancer Signaling Pathways Modulated by this compound

This compound has been reported to exert its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the NF-κB pathway, which is involved in inflammation and cell survival.

Anticancer_Signaling cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Corilagin_akt This compound Corilagin_akt->Akt Inhibits Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes Pro-survival Genes Corilagin_nfkb This compound Corilagin_nfkb->IKK Inhibits

This compound's inhibitory effects on pro-survival signaling pathways in cancer cells.
Anti-inflammatory Signaling Pathway of this compound

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammatory responses.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

This compound's suppression of the LPS-induced NF-κB inflammatory pathway.
Antioxidant Signaling Pathway of this compound

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.

Antioxidant_Signaling This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) This compound->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxing Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

This compound's activation of the Nrf2 antioxidant response pathway.
General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening and characterizing the bioactivity of a compound like this compound.

Experimental_Workflow start Start: Compound Preparation cell_culture Cell Culture (e.g., Cancer cells, Macrophages) start->cell_culture treatment Treatment with This compound cell_culture->treatment bio_assay Bioactivity Assays (MTT, Griess, ELISA) treatment->bio_assay data_analysis Data Analysis (IC50 Calculation) bio_assay->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) data_analysis->pathway_analysis If significant activity end End: Conclusion data_analysis->end If no significant activity pathway_analysis->end

References

Unraveling the Impact of Corilagin on Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactive compound Corilagin reveals its significant modulatory effects on multiple key signaling pathways implicated in cancer, inflammation, and apoptosis. This guide provides a comparative overview of this compound's activity alongside established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a naturally occurring polyphenol, has demonstrated a broad spectrum of biological activities. This document serves as a resource for understanding its mechanism of action by comparing its effects on critical cellular signaling cascades, including the Transforming Growth Factor-beta (TGF-β), Notch, Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.

Comparative Analysis of this compound and Pathway-Specific Inhibitors

The following tables provide a summary of the inhibitory concentrations (IC50) of this compound against various cancer cell lines and a comparison with known inhibitors of key signaling pathways. It is important to note that the IC50 values for this compound typically reflect its effect on overall cell viability, while the IC50 values for the compared inhibitors are often specific to their target kinases.

TGF-β/Smad Signaling Pathway

The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.

CompoundTargetIC50Cell Line/AssayReference
This compound TGF-β SignalingNot specified for direct kinase inhibitionDownregulates TGF-β1, TGFβRI, and p-Smad2/3[1][2]
LY364947 ALK5 (TGFβRI)59 nMCell-free assay[3][4]

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor (TGFβRI/II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_expression This compound This compound This compound->TGFbR inhibits LY364947 LY364947 LY364947->TGFbR inhibits Notch_pathway Notch_ligand Notch Ligand Notch_receptor Notch Receptor Notch_ligand->Notch_receptor g_secretase γ-secretase Notch_receptor->g_secretase cleavage NICD NICD (Notch Intracellular Domain) g_secretase->NICD Nucleus Nucleus NICD->Nucleus CSL CSL NICD_CSL_complex NICD-CSL Complex CSL->NICD_CSL_complex Hes_Hey Hes/Hey Gene Transcription NICD_CSL_complex->Hes_Hey Nucleus->NICD_CSL_complex This compound This compound This compound->Notch_receptor inhibits expression DAPT DAPT DAPT->g_secretase inhibits NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa Proteasome Proteasome pIkBa->Proteasome degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus NFkB_IkBa->NFkB releases Gene_transcription Inflammatory Gene Transcription Nucleus->Gene_transcription This compound This compound This compound->IKK inhibits BAY117082 BAY 11-7082 BAY117082->IKK inhibits MAPK_pathway Growth_factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_factors This compound This compound This compound->MEK inhibits phosphorylation U0126 U0126 U0126->MEK inhibits PI3K_Akt_pathway Growth_factor Growth Factor RTK Receptor Tyrosine Kinase Growth_factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Cell_survival Cell Survival, Proliferation mTOR->Cell_survival This compound This compound This compound->PI3K inhibits LY294002 LY294002 LY294002->PI3K inhibits

References

Enhancing Corilagin's Promise: A Comparative Guide to Bioavailability Across Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Corilagin, a potent ellagitannin, has demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. However, its clinical translation is significantly hampered by its inherently low oral bioavailability. This guide provides a comparative overview of different formulation strategies that can enhance the systemic absorption of this compound, supported by experimental data and detailed protocols.

The Challenge: this compound's Low Oral Bioavailability

Studies have consistently shown that when administered orally in its native form, this compound is poorly absorbed from the gastrointestinal tract. Its hydrophobic nature and susceptibility to hydrolysis into ellagic acid and gallic acid in the intestine contribute to this limitation[1][2]. An in vivo study in Sprague-Dawley rats reported an oral bioavailability of just 10.7% for a 50 mg/kg dose of unformulated this compound[3][4]. This poor systemic exposure necessitates the exploration of advanced drug delivery systems to unlock this compound's full therapeutic potential.

Comparative Pharmacokinetic Data

While direct comparative studies on multiple this compound formulations are limited, data from studies on this compound and other poorly soluble polyphenols demonstrate the potential of various nanoformulation strategies. The following table summarizes the pharmacokinetic parameters of unformulated this compound and highlights the improvements observed with different formulation technologies for analogous compounds.

FormulationDrugAnimal ModelDoseCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Unformulated (Suspension) This compound Sprague-Dawley Rat50 mg/kg (oral)1.8Data not available-[1]
Unformulated (Solution) This compound Sprague-Dawley Rat50 mg/kg (oral)Data not availableCalculated from 10.7% BABaseline [3][4]
Unformulated (High Dose) This compound Rat/Mouse1500 mg/kg (oral)~55Data not available-[1][4]
Self-Microemulsifying Drug Delivery System (SMEDDS) Novel Cinnamamide DerivativeRatNot specified~2-40x increaseNot specified3.4x to 35.9x[1][2]
Solid Lipid Nanoparticles (SLNs) CurcuminRat50 mg/kg (oral)~3.7x increase6.9x increase6.9x[5]
Liposomes CurcuminSprague-Dawley Rat100 mg/kg (oral)~5x increase4.96x increase4.96x[4][6]

Note: Data for formulated this compound is not yet available in published literature. The data for SMEDDS, SLNs, and Liposomes are for other poorly soluble compounds and are presented to illustrate the potential of these technologies.

Advanced Formulation Strategies to Enhance this compound Bioavailability

Several advanced drug delivery platforms can be employed to overcome the challenges associated with this compound's oral absorption. These technologies aim to increase its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Mechanism of Bioavailability Enhancement: By pre-dissolving this compound in the lipid-based formulation, SEDDS can bypass the dissolution step, which is often the rate-limiting factor for poorly soluble drugs. The resulting small droplet size provides a large surface area for drug release and absorption. Furthermore, certain excipients used in SEDDS can inhibit P-glycoprotein efflux pumps and reduce first-pass metabolism.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. They combine the advantages of polymeric nanoparticles and liposomes.

  • Mechanism of Bioavailability Enhancement: SLNs can protect the encapsulated this compound from chemical and enzymatic degradation in the gut. Their lipophilic nature facilitates absorption through the lymphatic system, thereby bypassing the hepatic first-pass metabolism. The small particle size also enhances uptake by the intestinal mucosa.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic compounds.

  • Mechanism of Bioavailability Enhancement: For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer of the liposome. This encapsulation protects it from the harsh environment of the GI tract. Liposomes can also improve drug absorption by fusing with the cell membranes of enterocytes, directly delivering the drug into the cells.

Phytosomes

Phytosomes are complexes formed between a natural active ingredient and a phospholipid, most commonly phosphatidylcholine. This creates a more lipophilic entity that is better absorbed.

  • Mechanism of Bioavailability Enhancement: Unlike a simple mixture, in a phytosome, the compound is chemically bonded to the phospholipid. This complex readily crosses the lipid-rich membranes of the intestinal cells, leading to a significant increase in absorption and bioavailability.

Experimental Protocols

Below are detailed methodologies for key experiments cited in bioavailability studies, which can be adapted for comparative studies of different this compound formulations.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of different this compound formulations.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are fasted overnight (12 hours) before the experiment with free access to water.

  • Rats are randomly divided into groups (e.g., Unformulated this compound, this compound-SEDDS, this compound-SLNs, this compound-Liposomes). A group receiving intravenous this compound is included for absolute bioavailability calculation.

2. Drug Administration:

  • Oral (p.o.): this compound formulations and the unformulated control (e.g., suspended in 0.5% carboxymethylcellulose) are administered via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Intravenous (i.v.): A solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) is administered via the tail vein at a lower dose (e.g., 10 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

  • Blood samples (approx. 0.25 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of this compound are quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: A protein precipitation method is typically used. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged. The supernatant is then collected for analysis.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software.

  • Relative Bioavailability (F%) is calculated as: (AUC_oral_formulation / AUC_oral_control) * (Dose_oral_control / Dose_oral_formulation) * 100

  • Absolute Bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizing Experimental and Logical Workflows

G cluster_prep Formulation & Animal Preparation cluster_admin Dosing & Sampling cluster_analysis Sample & Data Analysis Formulation Prepare this compound Formulations (e.g., SEDDS, SLNs, Control) Animal_Prep Acclimatize & Fast Rats Grouping Randomly Assign to Groups Dosing Administer Formulations (Oral Gavage / IV Injection) Grouping->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Separate Plasma & Store Sampling->Processing Extraction Protein Precipitation & Supernatant Collection Processing->Extraction Quantification UPLC-PDA or LC-MS Analysis Extraction->Quantification PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, Bioavailability) Quantification->PK_Analysis Comparison Comparison PK_Analysis->Comparison Compare Formulations

Caption: Workflow for a comparative pharmacokinetic study in rats.

G cluster_GI Gastrointestinal Tract cluster_Formulations cluster_Circulation Systemic Circulation Oral Oral Administration Lumen GI Lumen Oral->Lumen Unformulated Unformulated this compound (Low Solubility & Permeability) Lumen->Unformulated Formulated Nanoformulations (e.g., SEDDS, SLNs, Liposomes) Lumen->Formulated Enterocyte Intestinal Epithelium (Enterocytes) Portal_Vein Portal Vein Enterocyte->Portal_Vein Unformulated->Enterocyte Poor Absorption Formulated->Enterocyte Enhanced Absorption (Multiple Mechanisms) Lymph Lymphatic System Formulated->Lymph Lymphatic Uptake (Bypasses Liver) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic Lymph->Systemic

References

In Vivo Validation of Corilagin's Therapeutic Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Corilagin's in vivo performance against alternative therapeutic agents targeting key signaling pathways. The experimental data summarized herein offers a comprehensive overview of this compound's potential as a multi-targeting therapeutic agent.

This compound, a naturally occurring polyphenol, has demonstrated significant therapeutic potential in preclinical in vivo models across a spectrum of diseases, particularly in oncology and inflammatory conditions. Its mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in pathological states. This guide focuses on the in vivo validation of this compound's therapeutic targets, presenting a comparative analysis with other known inhibitors of these pathways.

Key Therapeutic Targets and Comparative Efficacy

In vivo studies have consistently shown that this compound exerts its therapeutic effects by targeting multiple signaling cascades, including the Notch, Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), Mitogen-activated protein kinase (MAPK), and Nuclear factor kappa B (NF-κB) pathways. The following sections provide a detailed comparison of this compound's efficacy with that of specific inhibitors targeting these pathways.

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various cancers. This compound has been shown to suppress tumor growth by inhibiting this pathway.

Comparative in vivo Efficacy:

TreatmentAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
This compound Nude Mice (Xenograft)Cholangiocarcinoma (QBC939 & MZ-Cha-1 cells)20 mg/kg/day, i.p.Significantly reduced tumor volume and weight.[1][1]
DAPT (GSI) Nude Mice (Xenograft)Cholangiocarcinoma (QBC939 & MZ-Cha-1 cells)10 mg/kg/day, i.p.Co-administration with this compound showed a more significant inhibitory effect on Notch1, p-AKT, and p-Erk1/2 expression than either agent alone.[1][1]

Experimental Workflow for Xenograft Model:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection Subcutaneous Injection Cell Harvest->Subcutaneous Injection Tumor Establishment Tumor Establishment Subcutaneous Injection->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization This compound This compound Randomization->this compound DAPT DAPT Randomization->DAPT Vehicle Control Vehicle Control Randomization->Vehicle Control Tumor Measurement Tumor Measurement This compound->Tumor Measurement DAPT->Tumor Measurement Vehicle Control->Tumor Measurement Tumor Excision Tumor Excision Tumor Measurement->Tumor Excision Western Blot Western Blot Tumor Excision->Western Blot

Figure 1. Workflow of the in vivo xenograft model for evaluating this compound and DAPT efficacy.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound has been found to inhibit the pro-tumorigenic effects of TGF-β.

Comparative in vivo Efficacy:

TreatmentAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
This compound Balb/c nu/nu Mice (Xenograft)Ovarian Cancer (SKOv3ip cells)20 mg/kg/day, i.p.Significantly lower tumor growth compared to the untreated control group.[2][2]
Galunisertib (LY2157299) Immune-compromised Mice (Xenograft)Breast Cancer (MX1 cells)75 mg/kg, BID, p.o.Significant tumor growth delay.
Galunisertib (LY2157299) Immune-competent Mice (Syngeneic)Breast Cancer (4T1 cells)75 mg/kg, BID, p.o.Close to 100% inhibition of tumor growth and complete regressions in 50% of animals.

Signaling Pathway Diagram:

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds Nucleus Nucleus SMAD4->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Invasion) Nucleus->GeneTranscription Regulates This compound This compound This compound->TGFb Inhibits Secretion Galunisertib Galunisertib Galunisertib->TGFbRI Inhibits Kinase Activity

Figure 2. this compound and Galunisertib target the TGF-β signaling pathway at different points.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature of many cancers. This compound has been shown to suppress this pathway, leading to anti-tumor effects.

Comparative in vivo Efficacy:

TreatmentAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
This compound Rat ModelGastric Carcinogenesis (MNNG-induced)50 mg/kg, p.o.Drastically lowered mRNA and protein expression levels of PI3K and AKT.[3][3]
Buparlisib (BKM120) Nude Rats (Xenograft)Glioblastoma (Patient-derived)30 mg/kg/day, p.o.Prolonged survival and reduced tumor volumetric increase.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. This compound has been demonstrated to modulate this pathway to exert its anti-cancer activities.

Comparative in vivo Efficacy:

TreatmentAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
This compound Nude Mice (Xenograft)Ovarian Cancer (SKOv3ip cells)20 mg/kg/day, i.p.Blocked the activation of ERK.[2][2]
Trametinib (GSK1120212) Murine Orthotopic XenograftPancreatic Cancer (Patient-derived)1 mg/kg/day, p.o.Significantly enhanced inhibition of tumor growth when combined with lapatinib.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been identified as an inhibitor of NF-κB activation.

Comparative in vivo Efficacy:

TreatmentAnimal ModelCancer TypeDosageEffect on NF-κB PathwayReference
This compound Glioblastoma XenograftGlioblastoma (U251 cells)Not specifiedInhibited NF-κB activation by preventing the degradation of IκBα and suppressing p65 nuclear translocation.[4][4]
Bortezomib SCID Mice (Xenograft)Primary Effusion Lymphoma (UM-PEL-1 cells)0.3 mg/kg, twice weekly, i.p.Did not effectively block NF-κB activity in this model, but still induced apoptosis and extended survival.[5][5]
Bortezomib Nude Mice (Xenograft)Small Cell Lung Cancer1 mg/kg/day, on days 14, 18, 21, 25, i.p.Reduced tumor growth by 54% as a monotherapy and 93% in combination with cisplatin.[6][6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Xenograft Tumor Model (General Protocol)
  • Cell Culture: Human cancer cell lines (e.g., QBC939, MZ-Cha-1, SKOv3ip) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Four- to six-week-old female nude mice (e.g., Balb/c nu/nu) are used.

  • Tumor Cell Inoculation: 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of serum-free medium or PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured every 2-3 days with a caliper, and tumor volume is calculated using the formula: (length × width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomly assigned to treatment groups. This compound or alternative inhibitors are administered via intraperitoneal (i.p.) or oral (p.o.) routes at the specified doses and schedules. The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting to determine the expression of target proteins.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Injury: Mice are anesthetized, and a 50 µL solution of LPS (e.g., 10 mg/kg) in sterile saline is instilled intratracheally.

  • Treatment: this compound (e.g., 10 and 20 mg/kg) is administered intraperitoneally 1 hour before or after the LPS challenge.

  • Sample Collection: At a specified time point after LPS administration (e.g., 6 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells and measure cytokine levels. Lung tissues are harvested for histological examination and Western blot analysis.

Logical Relationship of this compound's Multi-Targeting Effect:

Corilagin_Targets cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes This compound This compound Notch Notch This compound->Notch Inhibits TGF-β TGF-β This compound->TGF-β Inhibits PI3K/AKT PI3K/AKT This compound->PI3K/AKT Inhibits MAPK MAPK This compound->MAPK Inhibits NF-κB NF-κB This compound->NF-κB Inhibits ↓ Tumor Growth ↓ Tumor Growth Notch->↓ Tumor Growth ↓ Metastasis ↓ Metastasis TGF-β->↓ Metastasis ↑ Apoptosis ↑ Apoptosis PI3K/AKT->↑ Apoptosis MAPK->↓ Tumor Growth ↓ Inflammation ↓ Inflammation NF-κB->↓ Inflammation

Figure 3. this compound's inhibition of multiple signaling pathways leads to diverse therapeutic outcomes.

Conclusion

The in vivo data presented in this guide highlight the significant potential of this compound as a multi-targeting therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and inflammation provides a strong rationale for its further development. While direct comparative in vivo studies with specific pathway inhibitors are limited, the existing evidence suggests that this compound's efficacy is comparable and, in some instances, may offer a broader spectrum of action due to its pleiotropic effects. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and expand upon these findings. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic positioning of this compound relative to other targeted therapies.

References

Corilagin: A Favorable Safety Profile in Preclinical Cancer Studies Compared to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that corilagin, a naturally occurring polyphenol, exhibits a promising safety profile with potent anti-cancer activity, presenting a favorable alternative or adjunct to standard chemotherapeutic agents such as doxorubicin and cisplatin. This comparison guide outlines the cytotoxic effects, mechanisms of action, and safety profiles of this compound alongside these conventional drugs, supported by experimental data.

Executive Summary

This compound demonstrates selective cytotoxicity against a range of cancer cell lines while exhibiting significantly lower toxicity towards normal cells. In direct comparison, standard chemotherapeutic agents like doxorubicin and cisplatin, while effective, are associated with a narrower therapeutic window and a greater incidence of severe side effects. This compound's mechanism of action involves the modulation of multiple signaling pathways, leading to cancer cell death and inhibition of tumor growth, with a reduced impact on healthy tissues.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound, doxorubicin, and cisplatin across various cancer and normal cell lines. A lower IC50 value indicates a higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Normal Cell LineThis compound IC50 (µM)
A549Lung Carcinoma28.8 ± 1.2[1][2]> 20[3], 5.05 ± 0.13[4]16.48[5]OSE (Ovarian Surface Epithelium)~160[6]
SKOv3ipOvarian Cancer< 30[6]--NCM460 (Colon Mucosal Epithelial)Higher than CRC cells[7]
HeyOvarian Cancer< 30[6]--IOSE-80 (Ovarian Surface Epithelial)Lower toxicity than A2780[8]
HCT-8Colorectal Cancer31.69 ± 2.04 (24h)[7]----
Hep3BHepatocellular Carcinoma-Sensitizes to[9]Sensitizes to[9]--

Safety Profile: this compound vs. Standard Chemotherapy

A significant differentiator for this compound is its favorable safety profile observed in preclinical studies.

AgentKey Preclinical Safety FindingsCommon Clinical Side EffectsDose-Limiting Toxicities
This compound Low toxicity to normal cells and tissues.[10][11] In vivo studies show minimal adverse effects.Not established in clinical trials.Not established.
Doxorubicin Cardiotoxicity is a major concern.[12] Myelosuppression and secondary malignancies are also reported.[13]Nausea, vomiting, hair loss, fatigue, oral sores, bone marrow suppression.[12]Myocardial damage, severe myelosuppression.[13]
Cisplatin Nephrotoxicity, neurotoxicity, and ototoxicity are significant.[14] Myelosuppression is also a common adverse effect.[14]Severe nausea and vomiting, kidney problems, hearing loss, peripheral neuropathy.[14][15]Nephrotoxicity, peripheral neuropathy, myelosuppression.[14]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, often differing from the mechanisms of standard chemotherapeutic agents.

This compound's Multi-Targeted Approach

This compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells by targeting pathways such as TGF-β, Notch, and AKT/ERK.[9][16][17][18] This multi-targeted approach may contribute to its efficacy against a broad range of cancers.

Corilagin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Inhibits Notch_R Notch Receptor This compound->Notch_R Inhibits Apoptosis_Proteins Pro-apoptotic Proteins (Bax) This compound->Apoptosis_Proteins Activates Anti_Apoptosis_Proteins Anti-apoptotic Proteins (Bcl-2) This compound->Anti_Apoptosis_Proteins Inhibits Smad Smad TGF_beta_R->Smad AKT AKT TGF_beta_R->AKT ERK ERK TGF_beta_R->ERK NICD NICD Notch_R->NICD Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Smad->Cell_Cycle_Arrest AKT->Cell_Cycle_Arrest ERK->Cell_Cycle_Arrest mTOR mTOR mTOR->Cell_Cycle_Arrest NICD->mTOR Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis

Caption: this compound's signaling pathway in cancer cells.

Standard Chemotherapeutic Agents: DNA Damage Response

Doxorubicin and cisplatin primarily act by inducing DNA damage, which triggers cell death pathways.[1][7][19] Doxorubicin intercalates into DNA and inhibits topoisomerase II, while cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][19]

Chemo_Signaling_Pathway cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits Cisplatin Cisplatin Cisplatin->DNA Forms Adducts DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 DNA_Damage->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway for Doxorubicin and Cisplatin.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or cisplatin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with the desired compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[8]

Cell_Cycle_Analysis_Workflow A Treat cells B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D

Caption: Workflow for cell cycle analysis.

Conclusion

The preclinical data strongly suggests that this compound possesses a significant anti-cancer activity with a more favorable safety profile compared to standard chemotherapeutic agents like doxorubicin and cisplatin. Its selective cytotoxicity towards cancer cells and its multi-targeted mechanism of action highlight its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and to establish its role in cancer treatment regimens.

References

Safety Operating Guide

Navigating the Safe Disposal of Corilagin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Corilagin, a polyphenolic tannin with promising therapeutic properties, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

The primary directive for this compound waste is to dispose of it through an approved waste disposal plant.[6] This is largely due to its identified hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]

Chemical and Toxicological Profile

A clear understanding of a substance's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 23094-69-1[1][6][7][8]
Molecular Formula C27H22O18[1][6]
Molecular Weight 634.45 g/mol [1][6]
Form Powder / Crystalline Solid[1][9]
Oral LD50 (mouse) 1.78 g/kg[7]
Storage Temperature 2-8°C or -20°C (powder)[1][6]
Solubility in Water 1 mg/mL[1]
Solubility in PBS (pH 7.2) ~5 mg/mL[9]
Solubility in Ethanol/DMSO ~25 mg/mL / ~20 mg/mL[9]

Operational Plan: From Handling to Disposal

Adherence to a structured operational plan is critical. The overriding principle is that no activity involving this compound should begin until a comprehensive plan for the disposal of all potential waste streams has been formulated.[10]

Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Safety goggles with side-shields are mandatory.[6]

  • Hand Protection: Wear protective gloves.[6]

  • Body Protection: An impervious lab coat or clothing is required.[6]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.[6][8]

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible wastes and to ensure proper disposal routing.[11]

  • Solid Waste: This includes expired or unused this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes). Collect this waste in a clearly labeled, sealed container.

  • Liquid Waste: This includes unused solutions of this compound dissolved in solvents (e.g., DMSO, ethanol, aqueous buffers).[9] Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Labware: This includes items like pipette tips, centrifuge tubes, and glassware. If not being decontaminated and reused, these items should be disposed of as contaminated solid waste.

The logical flow for making a disposal decision is based directly on the compound's hazard classification.

G cluster_0 Disposal Decision Logic A This compound Hazard Profile B H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects A->B is characterized by C Disposal Route Assessment B->C informs D Drain Disposal (Sewer System) C->D E Approved Waste Disposal Plant C->E F Conclusion: Prohibited Route (Risk of environmental contamination) D->F G Conclusion: Mandatory Route (Ensures containment and proper treatment) E->G

Caption: Logical flow for this compound disposal decisions.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Labeling

  • Accurately identify the waste. The container label must clearly state "Hazardous Waste - this compound" and list all components, including solvents and their approximate concentrations.

Step 2: Containment

  • Use appropriate, leak-proof containers for both solid and liquid waste. Ensure containers are kept tightly sealed when not in use.[6]

Step 3: Storage

  • Store the sealed waste containers in a designated, secure area away from incompatible materials like strong acids, alkalis, and oxidizing agents.[6][8] This area should be cool and well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Provide them with the Safety Data Sheet (SDS) for this compound and a complete description of the waste.

  • Follow their instructions for pickup and final disposal. The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

Under no circumstances should this compound or its solutions be poured down the drain. Its high aquatic toxicity poses a significant environmental risk.[6]

cluster_workflow This compound Waste Management Workflow start Waste Generated (Solid, Liquid, Labware) A 1. Segregate Waste (Solid vs. Liquid) start->A end Waste Removed by Certified Vendor B 2. Use Designated, Sealed Hazardous Waste Containers A->B C 3. Label Container Clearly ('Hazardous Waste - this compound', Contents) B->C D 4. Store in Secure, Designated Area C->D E 5. Contact EHS for Pickup D->E E->end

Caption: Step-by-step workflow for managing this compound waste.

Emergency Protocol: Accidental Release or Spill

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Evacuate personnel from the immediate spill area.

  • Ensure the area is well-ventilated.[6]

2. Don Full PPE:

  • Before attempting any cleanup, don the full personal protective equipment as described above.[6]

3. Contain the Spill:

  • Prevent further leakage or spillage.[6] Keep the product away from drains and water courses.[6]

4. Cleanup Procedure:

  • For solid spills: Carefully sweep or scoop the material, avoiding dust generation.[8]

  • For liquid spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[6][8]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.

5. Decontaminate:

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[6][8]

  • Dispose of all cleanup materials (wipes, absorbents) as hazardous waste according to the procedures outlined above.[6]

cluster_spill This compound Spill Response Procedure start Spill Occurs A 1. Ensure Safety (Evacuate, Ventilate, Don Full PPE) start->A end Normal Operations Resume B 2. Contain Spill (Prevent spread, keep from drains) A->B C 3. Absorb/Collect Material (Use inert absorbent for liquids) B->C D 4. Place Contaminated Material in Sealed Waste Container C->D E 5. Decontaminate Spill Area (Scrub with alcohol) D->E F 6. Dispose of All Materials as Hazardous Waste E->F F->end

Caption: Emergency procedure for handling a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Corilagin, a promising gallotannin with notable anti-tumor, anti-inflammatory, and hepatoprotective properties.[1] Adherence to these procedural steps is critical for the safety of laboratory personnel and the integrity of experimental outcomes.

Essential Safety and Handling at a Glance

Proper handling of this compound begins with a clear understanding of its properties and the necessary precautions. The following tables summarize key quantitative data for quick reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 23094-69-1[2][3]
Molecular Formula C₂₇H₂₂O₁₈[2]
Molecular Weight 634.45 g/mol [2]
Appearance Crystalline solid[4]
Purity ≥98%[4]
UV/Vis (λmax) 220, 268 nm[4]

Table 2: Solubility of this compound

SolventSolubility
Ethanol ~25 mg/mL[4]
DMSO ~25 mg/mL[4]
Dimethylformamide (DMF) ~20 mg/mL[4]
PBS (pH 7.2) ~5 mg/mL[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[2][3]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[2]To protect against splashes and dust.
Hand Protection Protective, chemical-resistant gloves (e.g., neoprene or nitrile rubber).[5]To prevent skin contact.[2][3]
Body Protection Impervious clothing or a liquid-tight lab coat/overall.[2][5]To protect skin from accidental spills.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[2][3]To prevent respiratory tract irritation.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that a safety shower and an eyewash station are readily accessible.[2][3]

  • Safe Handling Practices:

    • Avoid direct contact with skin and eyes.[2][3]

    • Prevent the formation of dust and aerosols.[2][3]

    • Do not eat, drink, or smoke in the laboratory.[2][3]

    • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Storage Conditions:

    • Keep the container tightly sealed.[2][3]

    • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2][3]

    • For long-term stability, store the powder at -20°C.[3][4]

    • If dissolved in a solvent, store at -80°C for up to 6 months.[3] Aqueous solutions are not recommended for storage beyond one day.[4]

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources.[2][3]

  • Clean-up:

    • Wear full personal protective equipment.[2][3]

    • For spills of the solid, carefully sweep or vacuum the material, avoiding dust generation.

    • For solutions, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2][3]

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2][3]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[2][3]

Disposal Plan:

This compound and any contaminated materials must be disposed of as hazardous waste. This should be done through an approved waste disposal plant and in accordance with all applicable environmental regulations to avoid release into the environment.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments frequently conducted with this compound.

Preparation of this compound Stock Solution
  • This compound is supplied as a crystalline solid.[4]

  • To prepare a stock solution, dissolve this compound in an organic solvent of choice such as DMSO, ethanol, or DMF.[4] It is recommended to purge the solvent with an inert gas.[4]

  • For example, to create a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to a pre-weighed amount of this compound (MW: 634.45 g/mol ).

  • Ensure complete dissolution by vortexing.

  • For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline immediately before use.[4] The final concentration of the organic solvent should be kept to a minimum to avoid physiological effects on the cells.[4]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO diluted in media).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.

  • Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[5] Incubate on ice for at least 30 minutes.[5]

  • Staining: Centrifuge the fixed cells and wash twice with PBS.[5] Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5][6]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[5]

  • Analysis: Analyze the samples using a flow cytometer, detecting the PI fluorescence in the appropriate channel.[2]

Western Blot Analysis for NF-κB and TGF-β Pathway Proteins

This method is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Smad2/3, Smad2/3, p-p65, p65, IκBα) overnight at 4°C.[7][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Visualizing this compound's Mechanism of Action

To better understand the operational flow and the biological impact of this compound, the following diagrams have been generated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Corilagin_powder This compound Powder Stock_Solution Stock Solution (-80°C) Corilagin_powder->Stock_Solution Dissolve Solvent Solvent (e.g., DMSO) Solvent->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilute in media Treatment Treat cells Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (MTT, Flow Cytometry, etc.) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for in vitro studies with this compound.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates AKT AKT TGF_beta_R->AKT activates ERK ERK TGF_beta_R->ERK activates This compound This compound This compound->TGF_beta inhibits secretion p_Smad2_3 p-Smad2/3 This compound->p_Smad2_3 inhibits p_AKT p-AKT This compound->p_AKT inhibits p_ERK p-ERK This compound->p_ERK inhibits Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Transcription AKT->p_AKT ERK->p_ERK

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.[2][3][12]

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates This compound This compound This compound->IKK blocks activation p_IkB_alpha p-IκBα IkB_alpha->p_IkB_alpha Proteasome Proteasome p_IkB_alpha->Proteasome degradation NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB NFkB->Active_NFkB NFkB_IkB_complex NF-κB/IκBα Complex (Cytoplasm) NFkB_IkB_complex->IkB_alpha NFkB_IkB_complex->NFkB Nucleus Nucleus Active_NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.[4][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.